4-Methyltetrahydro-2H-pyran-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyloxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(6-8)2-4-9-5-3-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWKQAMCAQYQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608991 | |
| Record name | 4-Methyloxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65626-22-4 | |
| Record name | 4-Methyloxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyloxane-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 4-Methyltetrahydro-2H-pyran-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details experimental protocols, presents key data in a structured format, and illustrates reaction pathways to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). Its tetrahydropyran core, substituted with both a methyl and a formyl group at the 4-position, offers a unique scaffold for the development of novel chemical entities. This guide focuses on a practical and accessible synthetic approach, starting from commercially available precursors.
Recommended Synthetic Pathway
The most direct and reliable method for the synthesis of this compound involves a two-step process:
-
Synthesis of the Precursor Alcohol: Preparation of (4-methyl-tetrahydro-pyran-4-yl)-methanol.
-
Oxidation to the Aldehyde: Conversion of the primary alcohol to the target carbaldehyde.
This pathway is advantageous due to the commercial availability of the starting material for the oxidation step and the high-yielding, selective nature of the oxidation reaction.
Figure 1: Recommended two-step synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of (4-methyl-tetrahydro-pyran-4-yl)-methanol
While (4-methyl-tetrahydro-pyran-4-yl)-methanol is commercially available (CAS No. 502609-47-4), this section provides a plausible synthetic protocol based on the reduction of the corresponding ester, which can be prepared via methylation of a commercially available precursor.
Reaction Scheme:
Figure 2: Reaction scheme for the synthesis of the precursor alcohol.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| Methyl tetrahydropyran-4-carboxylate | C₇H₁₂O₃ | 144.17 |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 |
| Methyl iodide | CH₃I | 141.94 |
| Lithium aluminum hydride (LiAlH₄) | H₄AlLi | 37.95 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 |
| Saturated aqueous NH₄Cl solution | ||
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 |
Procedure:
Part A: α-Methylation of Methyl tetrahydropyran-4-carboxylate
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF to the flask.
-
To this cooled solution, add a solution of methyl tetrahydropyran-4-carboxylate in anhydrous THF dropwise over 30 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide to the reaction mixture and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude methyl 4-methyltetrahydro-2H-pyran-4-carboxylate.
-
Purify the crude product by flash column chromatography on silica gel.
Part B: Reduction to (4-methyl-tetrahydro-pyran-4-yl)-methanol
-
In a separate flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 4-methyltetrahydro-2H-pyran-4-carboxylate in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting white precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain (4-methyl-tetrahydro-pyran-4-yl)-methanol.
Step 2: Oxidation of (4-methyl-tetrahydro-pyran-4-yl)-methanol to this compound
This protocol is based on a known procedure utilizing Dess-Martin periodinane (DMP) as the oxidizing agent, which offers mild reaction conditions and high selectivity for the formation of the aldehyde.
Reaction Scheme:
Figure 3: Oxidation of the precursor alcohol to the target aldehyde.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| (4-methyl-tetrahydro-pyran-4-yl)-methanol | C₇H₁₄O₂ | 130.18 |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 |
| Dichloromethane (CH₂Cl₂), anhydrous | CH₂Cl₂ | 84.93 |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 |
| 1 N Sodium hydroxide (NaOH) solution |
Procedure:
-
To a solution of (4-methyl-tetrahydro-pyran-4-yl)-methanol (1.5 g, 11.5 mmol) in anhydrous dichloromethane (CH₂Cl₂) add a suspension of Dess-Martin periodinane (5.8 g, 14 mmol) in CH₂Cl₂ (30 mL).
-
Stir the heterogeneous mixture at room temperature for approximately 70 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether (100 mL) and stir for an additional 10 minutes.
-
Add 1 N aqueous sodium hydroxide (10 mL) to the mixture and stir vigorously for another 10 minutes.
-
Filter the resulting mixture to remove the solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (using a mixture of diethyl ether and dichloromethane as the eluent) to yield this compound as a colorless oil.
Quantitative Data Summary:
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) |
| 1A: α-Methylation | Methyl tetrahydropyran-4-carboxylate | Methyl 4-methyltetrahydro-2H-pyran-4-carboxylate | LDA, CH₃I | THF | (Not reported) |
| 1B: Reduction | Methyl 4-methyltetrahydro-2H-pyran-4-carboxylate | (4-methyl-tetrahydro-pyran-4-yl)-methanol | LiAlH₄ | THF | >90 (Typical) |
| 2: Oxidation | (4-methyl-tetrahydro-pyran-4-yl)-methanol | This compound | Dess-Martin Periodinane | CH₂Cl₂ | 68 |
Alternative Synthetic Routes
While the recommended pathway is robust, other synthetic strategies can be considered. One such alternative involves the α-methylation of tetrahydropyran-4-carbonitrile followed by reduction.
Figure 4: Alternative synthesis via a nitrile intermediate.
This route may be advantageous if the starting nitrile is more readily available or if alternative methylation conditions are preferred. However, the reduction of the nitrile to the aldehyde requires careful control to avoid over-reduction to the corresponding amine.
Conclusion
The synthesis of this compound is most efficiently achieved through the oxidation of the commercially available precursor, (4-methyl-tetrahydro-pyran-4-yl)-methanol, using a mild oxidizing agent such as Dess-Martin periodinane. This guide provides a detailed protocol for this key transformation, along with a plausible synthesis for the precursor alcohol, to support the work of researchers and professionals in drug development and organic synthesis. The provided data and workflows are intended to serve as a valuable resource for the laboratory-scale preparation of this important chemical intermediate.
4-Methyltetrahydro-2H-pyran-4-carbaldehyde (CAS 65626-22-4): An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde (CAS number 65626-22-4), along with detailed experimental protocols for its synthesis and use as a chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Properties
This compound is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its structural features, including the tetrahydropyran ring and the reactive aldehyde group, make it a valuable precursor for the synthesis of more complex molecules with potential biological activities.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 65626-22-4[1][2][3][4][5] |
| Molecular Formula | C₇H₁₂O₂[1][2][3] |
| Molecular Weight | 128.17 g/mol [2] |
| IUPAC Name | 4-methyl-tetrahydropyran-4-carbaldehyde |
| Synonyms | 4-formyl-4-methyltetrahydropyran, 4-methyloxane-4-carbaldehyde |
| Appearance | Liquid[1] |
| Purity | Typically ≥95%[1][2] |
Experimental Protocols
While detailed spectroscopic characterization data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not widely published, its synthesis and use as a reactant are described in the patent literature.
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of the corresponding primary alcohol, (4-methyltetrahydro-2H-pyran-4-yl)methanol.
Experimental Procedure:
-
A solution of (4-methyltetrahydro-2H-pyran-4-yl)methanol (1 equivalent) is prepared in a suitable solvent such as dichloromethane (DCM).[6]
-
To this solution, an oxidizing agent like Dess-Martin periodinane (1.2 equivalents) is added.[6]
-
The reaction mixture is stirred at room temperature for approximately 2 hours.[6]
-
The reaction is then quenched by the addition of water.[6]
-
The organic layer is separated, washed, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified using standard techniques such as column chromatography.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 1stsci.com [1stsci.com]
- 4. This compound,65626-22-4 - LookChemical.com [lookchemical.com]
- 5. This compound, CasNo.65626-22-4 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 6. WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-formyl-4-methyltetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-formyl-4-methyltetrahydropyran is a substituted heterocyclic aldehyde with potential applications in organic synthesis and medicinal chemistry. The tetrahydropyran ring is a common scaffold in many biologically active compounds and natural products, making its derivatives, such as 4-formyl-4-methyltetrahydropyran, valuable building blocks for the synthesis of novel chemical entities. The presence of both a quaternary carbon center and a reactive aldehyde group offers unique opportunities for structural elaboration and the introduction of molecular complexity.
This technical guide provides a summary of the available physicochemical properties, a detailed experimental protocol for its synthesis, and an overview of its potential reactivity and stability. Due to the limited availability of experimental data for this specific molecule, some properties are inferred from structurally related compounds.
Physicochemical Properties
Quantitative experimental data for 4-formyl-4-methyltetrahydropyran is scarce in the public domain. The following table summarizes key physicochemical properties, with some values estimated based on the properties of the related compounds 4-methyltetrahydropyran and tetrahydropyran-4-carbaldehyde.
| Property | Value | Source/Basis |
| Molecular Formula | C₇H₁₂O₂ | Calculated |
| Molecular Weight | 128.17 g/mol | Calculated |
| Appearance | Colorless volatile oil | Inferred from synthesis patent |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | Likely soluble in common organic solvents. |
For comparison, key properties of related compounds are provided below:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 4-methyltetrahydropyran | 100.16 | 105 | 0.857 |
| Tetrahydropyran-4-carbaldehyde | 114.14 | Not available | Not available |
Synthesis and Experimental Protocols
The primary route for the synthesis of 4-formyl-4-methyltetrahydropyran involves the oxidation of the corresponding primary alcohol, (4-methyl-tetrahydro-pyran-4-yl)-methanol.
Experimental Workflow: Synthesis of 4-formyl-4-methyltetrahydropyran
Caption: Workflow for the synthesis of 4-formyl-4-methyltetrahydropyran.
Detailed Experimental Protocol
This protocol is adapted from a patented synthesis procedure.
Materials:
-
(4-methyl-tetrahydro-pyran-4-yl)-methanol (1.5 g, 11.5 mmol)
-
Dess-Martin periodinane (5.8 g, 14 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O)
-
1 N Sodium hydroxide (NaOH) solution
Procedure:
-
To a solution of (4-methyl-tetrahydro-pyran-4-yl)-methanol (1.5 g, 11.5 mmol) in dichloromethane (CH₂Cl₂), add a suspension of Dess-Martin periodinane (5.8 g, 14 mmol) in CH₂Cl₂ (30 mL).
-
Stir the resulting heterogeneous mixture at room temperature for 70 minutes.
-
After 70 minutes, dilute the mixture with diethyl ether (100 mL) and continue stirring for an additional 10 minutes.
-
Quench the reaction by adding 1 N NaOH solution (10 mL) and stir for another 10 minutes.
-
Filter the mixture to remove solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography using a mixture of diethyl ether and dichloromethane as the eluent to yield 4-formyl-4-methyltetrahydropyran as a colorless volatile oil (1.01 g, 68% yield).
Reactivity and Stability
The chemical behavior of 4-formyl-4-methyltetrahydropyran is dictated by the aldehyde functional group and the tetrahydropyran ring.
-
Aldehyde Reactivity: The formyl group is susceptible to a wide range of nucleophilic additions and redox reactions. It can undergo reactions such as Wittig olefination, Grignard reactions, and reduction to the corresponding alcohol or oxidation to the carboxylic acid.
-
Tetrahydropyran Ring Stability: The tetrahydropyran ring is generally stable under neutral and basic conditions. However, like other ethers, it can be cleaved under strongly acidic conditions.[1] The presence of the methyl group at the C4 position may influence the conformational preferences of the ring.
-
Storage: As an aldehyde, 4-formyl-4-methyltetrahydropyran may be prone to oxidation upon prolonged exposure to air. It is advisable to store the compound under an inert atmosphere and at low temperatures to minimize degradation.
Potential Applications in Drug Discovery and Organic Synthesis
The tetrahydropyran motif is a key structural feature in numerous biologically active molecules.[2] The dual functionality of 4-formyl-4-methyltetrahydropyran as both a heterocyclic scaffold and a reactive aldehyde makes it a versatile intermediate for the synthesis of more complex molecules. Its potential applications include:
-
Scaffold for Library Synthesis: The aldehyde can serve as a handle for the introduction of diverse substituents, enabling the creation of libraries of novel tetrahydropyran derivatives for biological screening.
-
Synthesis of Bioactive Molecules: As a building block, it can be incorporated into the synthesis of natural product analogues or novel therapeutic agents. The tetrahydropyran ring can act as a bioisostere for other cyclic systems, potentially improving the pharmacokinetic properties of a drug candidate.
Conclusion
4-formyl-4-methyltetrahydropyran is a promising, yet underexplored, chemical entity. While specific experimental data on its physicochemical properties are limited, its synthesis has been reported, and its reactivity can be predicted based on fundamental organic chemistry principles. For researchers and scientists in drug development and organic synthesis, this molecule represents a valuable building block with the potential to contribute to the discovery of novel and effective therapeutic agents. Further research is warranted to fully characterize its properties and explore its utility in various synthetic applications.
References
4-methyloxane-4-carbaldehyde chemical structure and IUPAC name
This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and potential synthesis of 4-methyloxane-4-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and IUPAC Name
The compound with the systematic IUPAC name 4-methyloxane-4-carbaldehyde is a heterocyclic organic compound. It features a six-membered saturated ring containing one oxygen atom, known as an oxane or tetrahydropyran ring. A methyl group and a carbaldehyde (or formyl) group are both attached to the same carbon atom at the 4-position of this ring.
Common synonyms for this compound include 4-methyl-tetrahydropyran-4-carbaldehyde and 4-formyl-4-methyl-tetrahydropyran.[1] Its chemical formula is C₇H₁₂O₂.[1]
Chemical Structure Diagram
Caption: Chemical structure of 4-methyloxane-4-carbaldehyde.
Physicochemical and Spectroscopic Data
While experimental data for 4-methyloxane-4-carbaldehyde is limited, its physicochemical properties can be estimated through computational models. The following table summarizes these computed properties.[1]
| Property | Value |
| Molecular Weight | 128.17 g/mol |
| XLogP3-AA | 0.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 128.083729621 Da |
| Monoisotopic Mass | 128.083729621 Da |
| Topological Polar Surface Area | 26.3 Ų |
| Heavy Atom Count | 9 |
| Formal Charge | 0 |
| Complexity | 103 |
Note: The data presented in this table is based on computational predictions.
Spectroscopic data for the closely related compound, 4-methyloxane-2-carbaldehyde, indicates that Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique for its characterization.[2] For 4-methyloxane-4-carbaldehyde, the following spectral characteristics would be expected:
-
¹H NMR: Signals corresponding to the methyl protons, the methylene protons of the tetrahydropyran ring, and the aldehydic proton. The chemical shift of the aldehydic proton would be in the characteristic downfield region (around 9-10 ppm).
-
¹³C NMR: Resonances for the methyl carbon, the methylene carbons of the ring, the quaternary carbon at the 4-position, and the carbonyl carbon of the aldehyde group (typically in the 190-200 ppm range).
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde group (around 1720-1740 cm⁻¹). C-H stretching and bending vibrations for the alkyl groups would also be present.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 128. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the tetrahydropyran ring.
Experimental Protocols: Synthesis
Proposed Synthesis Workflow:
Caption: Proposed synthesis of 4-methyloxane-4-carbaldehyde.
Detailed Hypothetical Protocol:
-
Reaction Setup: A solution of 4-cyano-4-methyltetrahydropyran (1.0 equivalent) in anhydrous toluene is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Reduction: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of diisobutylaluminum hydride (DIBAL-H) in toluene (typically 1.0 M, 1.2 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by quenching a small aliquot of the reaction mixture.
-
Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at -78 °C. The mixture is then allowed to warm to room temperature.
-
Extraction: The resulting mixture is diluted with an organic solvent such as ethyl acetate and the aqueous layer is separated. The aqueous layer is extracted two more times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-methyloxane-4-carbaldehyde. Further purification can be achieved by column chromatography on silica gel.
Biological Significance and Signaling Pathways
While there is no specific information available regarding the biological activity or signaling pathway involvement of 4-methyloxane-4-carbaldehyde, the tetrahydropyran (THP) moiety is a significant scaffold in medicinal chemistry and drug discovery. THP rings are often used as bioisosteric replacements for cyclohexane rings to improve physicochemical properties such as solubility and to introduce a potential hydrogen bond acceptor (the ring oxygen).
Derivatives of tetrahydropyran are found in a number of approved drugs and are being investigated for a wide range of therapeutic applications, including as anticancer agents and HIV protease inhibitors.[4][5] The incorporation of the THP ring can influence the binding of a molecule to its biological target, such as an enzyme's active site.
Generic Signaling Pathway Inhibition:
The diagram below illustrates a generalized mechanism by which a drug containing a tetrahydropyran moiety might inhibit a signaling pathway, for example, by acting as a kinase inhibitor.
Caption: Generalized signaling pathway showing inhibition by a THP-containing drug.
In this hypothetical pathway, the binding of a ligand to a cell surface receptor initiates a signaling cascade involving multiple kinases. The tetrahydropyran-containing inhibitor could be designed to bind to the ATP-binding site of one of these kinases, thereby preventing the phosphorylation and activation of downstream targets and ultimately blocking the cellular response. This is a common mechanism of action for many modern targeted therapies in oncology.
References
- 1. 4-Methyloxane-4-carbaldehyde | C7H12O2 | CID 20592388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyloxane-2-carbaldehyde | C7H12O2 | CID 23178165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydropyran-4-carbaldehyde | 50675-18-8 [chemicalbook.com]
- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Methyltetrahydro-2H-pyran-4-carbaldehyde. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related heterocyclic compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
Predicted and Expected Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
Predicted data is based on the related compound Tetrahydro-2H-pyran-4-carbaldehyde and should be considered an estimation.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~9.6 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~3.5 - 4.0 | Multiplet | 4H | Methylene protons adjacent to oxygen (-O-CH₂) |
| ~1.5 - 2.0 | Multiplet | 4H | Methylene protons on the pyran ring |
| ~1.1 | Singlet | 3H | Methyl protons (-CH₃) |
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~200 - 205 | Aldehyde carbonyl carbon (-CHO) |
| ~60 - 70 | Methylene carbons adjacent to oxygen (-O-CH₂) |
| ~40 - 50 | Quaternary carbon (C-CH₃) |
| ~20 - 30 | Methylene carbons on the pyran ring |
| ~15 - 25 | Methyl carbon (-CH₃) |
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2850 | Strong | C-H stretching (alkane) |
| ~2850 - 2820 & ~2750-2720 | Medium | C-H stretching (aldehyde) |
| ~1730 - 1715 | Strong | C=O stretching (aldehyde) |
| ~1150 - 1050 | Strong | C-O stretching (ether) |
Table 4: Expected Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 128 | Molecular ion (M⁺) |
| 127 | [M-H]⁺ |
| 99 | [M-CHO]⁺ |
| 85 | [M-C₂H₅O]⁺ or [M-CH₃-CO]⁺ |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data of this compound, which is a liquid at room temperature.[3] Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR: Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon. A wider spectral width is used compared to ¹H NMR.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As a liquid, the spectrum can be obtained "neat" (undiluted). Place a small drop of this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[5]
-
Data Acquisition: Place the salt plate "sandwich" in the sample holder of an FTIR spectrometer.[5] Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer.[6]
-
Ionization: Utilize a suitable ionization technique. Electron Impact (EI) is a common method for this type of molecule, which involves bombarding the sample with a high-energy electron beam to induce ionization and fragmentation.[7]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the spectral characteristics and analysis of this compound. For definitive structural confirmation, it is imperative to acquire and interpret the actual experimental spectra.
References
- 1. 1stsci.com [1stsci.com]
- 2. 4-Methyloxane-4-carbaldehyde | C7H12O2 | CID 20592388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. webassign.net [webassign.net]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
In-Depth Technical Guide: 1H NMR Spectrum of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities for this compound, supported by a standard experimental protocol for data acquisition.
Molecular Structure and Proton Environments
This compound possesses a unique structure with several distinct proton environments, leading to a characteristic ¹H NMR spectrum. The key functional groups influencing the spectrum are the aldehyde group, the quaternary methyl-substituted carbon within the tetrahydropyran ring, and the methylene groups of the heterocyclic system.
Below is a diagram illustrating the molecular structure and the different proton environments.
Caption: Molecular structure of this compound with key proton groups labeled.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on typical chemical shift ranges for the functional groups present and analysis of spin-spin coupling interactions.
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| A | Aldehyde (-CHO) | 9.6 | Singlet (s) | 1H | N/A |
| B | Ring CH₂ (adjacent to O) | 3.6 - 3.8 | Multiplet (m) | 4H | - |
| C | Ring CH₂ | 1.6 - 1.8 | Multiplet (m) | 4H | - |
| D | Methyl (-CH₃) | 1.1 | Singlet (s) | 3H | N/A |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum of this compound is detailed below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard Addition (Optional): For a precise chemical shift reference, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, though the residual solvent peak is often used.
Data Acquisition
The following workflow outlines the general steps for acquiring a ¹H NMR spectrum using a modern NMR spectrometer.
Caption: A generalized workflow for ¹H NMR data acquisition and processing.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons.
-
Acquisition Time: Typically 2-4 seconds.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
This technical guide provides a foundational understanding of the ¹H NMR spectrum of this compound. For further detailed analysis, two-dimensional NMR experiments such as COSY and HSQC could be employed to unambiguously assign all proton and carbon signals.
In-Depth Technical Guide to the ¹³C NMR Analysis of 4-formyl-4-methyltetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-formyl-4-methyltetrahydropyran. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages spectral data from closely related analogs, namely 4-methyltetrahydropyran and tetrahydropyran-4-carboxaldehyde, to predict the chemical shifts.
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for 4-formyl-4-methyltetrahydropyran are summarized in the table below. These values are estimated based on the known ¹³C NMR data for 4-methyltetrahydropyran and tetrahydropyran-4-carboxaldehyde, taking into account the expected electronic effects of the additional substituent.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C=O (formyl) | ~200-205 | The aldehyde carbonyl carbon is expected to have a characteristic downfield shift. |
| C4 (quaternary) | ~45-50 | The presence of both a methyl and a formyl group will deshield this carbon significantly compared to 4-methyltetrahydropyran. |
| C2/C6 | ~65-70 | These carbons are adjacent to the oxygen atom and will be deshielded. The value is expected to be similar to analogous carbons in related structures. |
| C3/C5 | ~30-35 | These methylene carbons are beta to the oxygen and are expected to have shifts comparable to those in 4-methyltetrahydropyran. |
| CH₃ (methyl) | ~20-25 | The methyl carbon's shift is influenced by its attachment to the quaternary C4 center. |
Logical Workflow for Spectral Analysis
The process of analyzing and predicting the ¹³C NMR spectrum of 4-formyl-4-methyltetrahydropyran involves a logical sequence of steps, from initial data gathering to the final prediction and assignment.
Experimental Protocol for ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 10-50 mg of the purified 4-formyl-4-methyltetrahydropyran and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be free of carbon-containing impurities.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Locking and Shimming: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
Experiment Type: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width appropriate for carbon nuclei, typically 0 to 220 ppm.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 128 to 1024 or more) to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbon.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
Pulse Width: Use a calibrated 30° or 90° pulse width.
-
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
Signaling Pathway and Structural Relationships
The following diagram illustrates the structural relationship between the target compound and the analogs used for the prediction of its ¹³C NMR spectrum.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde. Due to the absence of publicly available mass spectral data for this specific compound, this guide leverages established fragmentation principles of cyclic ethers and aldehydes to propose the most probable fragmentation patterns. This document serves as a valuable resource for researchers in identifying and characterizing this compound and its analogs in various experimental settings. Included are predicted quantitative data, a comprehensive experimental protocol for acquiring a mass spectrum, and detailed visualizations of the fragmentation logic and experimental workflow.
Introduction
This compound is a heterocyclic compound with a molecular weight of 128.17 g/mol and the chemical formula C₇H₁₂O₂. Its structure, featuring a tetrahydropyran ring substituted with both a methyl and a carbaldehyde group at the C4 position, suggests a complex and informative fragmentation pattern under electron ionization mass spectrometry (EI-MS). Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices, which is of significant interest in fields such as flavor and fragrance analysis, environmental chemistry, and as a potential building block in drug discovery.
This guide will explore the theoretical fragmentation of this compound, providing predicted mass-to-charge ratios (m/z) and the structures of the resulting fragment ions.
Predicted Mass Spectrometry Fragmentation Pathways
The fragmentation of this compound in an EI-MS is expected to be driven by the presence of the cyclic ether and the aldehyde functional groups. The initial ionization will likely involve the removal of a non-bonding electron from one of the oxygen atoms, forming a molecular ion (M⁺˙) at m/z 128. This molecular ion is then expected to undergo a series of fragmentation reactions, including α-cleavage, inductive cleavage, and ring-opening events.
Key Fragmentation Mechanisms
-
α-Cleavage: This is a common fragmentation pathway for both ethers and aldehydes. For the tetrahydropyran ring, cleavage of the C-C bond adjacent to the ether oxygen is expected. For the aldehyde, cleavage of the bond between the carbonyl carbon and the quaternary carbon is likely.
-
Inductive Cleavage: The electronegative oxygen atom in the tetrahydropyran ring can induce the cleavage of adjacent bonds.
-
Ring Opening and Transannular Cleavage: The cyclic structure can undergo ring opening, followed by further fragmentation. Transannular cleavage, a concerted ring fission, is also a possibility for cyclic ethers.
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a flexible chain, related hydrogen rearrangement processes might occur following ring opening.
Predicted Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and the likely fragmentation pathways leading to their formation. The relative abundance is a qualitative prediction.
| m/z | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion | Ionization of the parent molecule | Low |
| 113 | [C₆H₉O₂]⁺ | Loss of CH₃ radical | α-cleavage of the methyl group from the molecular ion | Medium |
| 99 | [C₅H₇O₂]⁺ | Loss of CHO radical | α-cleavage of the formyl group from the molecular ion | Medium |
| 85 | [C₅H₉O]⁺ | Loss of C₂H₃O radical | Ring opening followed by cleavage | High |
| 71 | [C₄H₇O]⁺ | Loss of C₃H₅O radical | Ring cleavage | High |
| 57 | [C₃H₅O]⁺ | Further fragmentation | Cleavage of larger fragments | Medium |
| 43 | [C₂H₃O]⁺ | Acylium ion | α-cleavage of the C-C bond adjacent to the carbonyl group after ring opening | High |
| 29 | [CHO]⁺ | Formyl cation | α-cleavage of the formyl group | Medium |
Experimental Protocols
This section outlines a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or methanol.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Matrix: For analysis of the compound in a complex matrix (e.g., environmental or biological samples), use an appropriate extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile and semi-volatile organic compounds.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet: Split/splitless injector, operated in splitless mode for low concentrations.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 20 - 300
-
Scan Speed: 1562 u/s
Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample or standard solution into the GC-MS system.
-
Acquire the data using the instrument's data acquisition software.
-
Process the acquired chromatograms and mass spectra.
-
Identify the peak corresponding to this compound based on its retention time (determined by injecting a pure standard).
-
Extract the mass spectrum for the identified peak and compare it with the predicted fragmentation pattern.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted fragmentation pathways and the experimental workflow.
Caption: Predicted EI fragmentation pathways of this compound.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation pathways, summarized quantitative data, and detailed experimental protocol offer a comprehensive resource for researchers. The provided visualizations serve to clarify the complex fragmentation logic and the systematic approach to analysis. While the fragmentation data presented is theoretical, it is based on well-established principles of mass spectrometry and provides a robust starting point for the empirical analysis and identification of this compound. Future experimental work is encouraged to validate and refine these predicted fragmentation patterns.
An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methyloxane-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed predictive analysis of the infrared (IR) spectrum of 4-methyloxane-4-carbaldehyde. Due to the absence of specific experimental data in publicly available literature for this compound, this document outlines the expected characteristic vibrational frequencies based on established principles of infrared spectroscopy. It also includes a generalized experimental protocol for obtaining the IR spectrum of a liquid aldehyde and a logical workflow for the spectroscopic analysis process.
Predicted Infrared Absorption Data
The infrared spectrum of 4-methyloxane-4-carbaldehyde is predicted to exhibit characteristic absorption bands corresponding to its principal functional groups: an aldehyde and a cyclic ether (oxane ring) with a methyl group. The following table summarizes the expected vibrational modes and their anticipated wavenumber ranges.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2960-2850 | Strong | C-H stretching (asymmetric and symmetric) | -CH₃, -CH₂ (Oxane ring) |
| 2850-2820 | Medium | C-H stretching | Aldehydic C-H |
| 2750-2720 | Medium | C-H stretching (Fermi resonance with overtone) | Aldehydic C-H |
| 1740-1720 | Strong | C=O stretching | Aldehyde |
| 1470-1450 | Medium | C-H bending (scissoring) | -CH₂ (Oxane ring) |
| 1385-1375 | Medium | C-H bending (symmetric) | -CH₃ |
| 1150-1050 | Strong | C-O-C stretching (asymmetric) | Cyclic Ether (Oxane ring) |
| ~1390 | Weak | C-H bending | Aldehydic C-H |
Note: The exact positions of the peaks can be influenced by factors such as the molecular environment and measurement conditions.
Interpretation of Key Spectral Features
The most prominent features in the predicted IR spectrum of 4-methyloxane-4-carbaldehyde would be the strong carbonyl (C=O) stretch of the aldehyde group, typically appearing in the 1740-1720 cm⁻¹ region.[1] The presence of an aldehyde is further confirmed by the appearance of two medium-intensity C-H stretching bands in the 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹ range.[2] The latter is often a result of Fermi resonance.
The strong and broad absorption band expected between 1150-1050 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the oxane ring, a key indicator of the cyclic ether functionality.[3] The aliphatic C-H stretching vibrations from the methyl and methylene groups on the oxane ring are anticipated to be observed as strong peaks in the 2960-2850 cm⁻¹ region.[1] The region below 1500 cm⁻¹ is known as the fingerprint region, where a complex pattern of peaks unique to the molecule's structure would be expected.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This section outlines a detailed methodology for obtaining a high-quality FT-IR spectrum of a liquid sample like 4-methyloxane-4-carbaldehyde using an ATR accessory.
1. Instrument Preparation:
- Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.
- Perform a background scan to acquire a spectrum of the ambient environment (air). This will be subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
2. Sample Preparation:
- As 4-methyloxane-4-carbaldehyde is expected to be a liquid at room temperature, no special preparation is needed.
- Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure the crystal surface is completely covered by the sample.
3. Data Acquisition:
- Lower the ATR press to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is usually recorded over the mid-infrared range of 4000-400 cm⁻¹.
4. Data Processing:
- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Perform a baseline correction if necessary to obtain a flat baseline.
- Label the significant peaks with their corresponding wavenumbers.
5. Cleaning:
- Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to remove all traces of the sample.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a novel compound such as 4-methyloxane-4-carbaldehyde.
Caption: Workflow for the infrared spectroscopic analysis of a chemical compound.
References
Stability and Storage of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methyltetrahydro-2H-pyran-4-carbaldehyde. Understanding the stability profile of this compound is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of synthesized products. This document outlines known stability information, potential degradation pathways, and detailed protocols for stability assessment.
Physicochemical Properties and Storage Conditions
Proper storage is paramount to maintaining the chemical integrity of this compound. The following table summarizes the key physicochemical properties and recommended storage conditions based on available data for the compound and its structural analogs.
| Property / Condition | Recommendation / Data |
| Chemical Stability | The compound is considered chemically stable under standard ambient conditions (room temperature)[1]. However, it is susceptible to degradation under stress conditions such as exposure to heat, light, oxygen, and strong acids or bases. |
| Recommended Storage Temperature | Store in a freezer at temperatures under -20°C for long-term storage[2]. For shorter periods, refrigeration at 0-10°C is also cited for similar compounds[3]. The general advice is to "keep cool"[1][3]. |
| Atmosphere | An inert atmosphere is recommended for storage[1][2]. Handling and storage under an inert gas can mitigate oxidation and degradation. |
| Container | Keep the container tightly closed in a dry and well-ventilated place[1]. |
| Hazards | This compound is a flammable liquid and vapor[1]. Vapors can form explosive mixtures with air[1]. It should be kept away from heat, sparks, open flames, and other sources of ignition[1][4][5]. Like other tetrahydropyran derivatives, it may form explosive peroxides upon prolonged contact with air, a process that can be accelerated by light[5][6][7]. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the public domain, inferences can be drawn from the chemical nature of the molecule and studies on related compounds. The primary sites of reactivity are the aldehyde functional group and the ether linkage within the tetrahydropyran ring.
A study on 4-methyltetrahydropyran (the parent compound without the carbaldehyde group) revealed that it is susceptible to oxidation, with degradation initiated by C2-H abstraction[8]. This suggests that the tetrahydropyran ring of this compound could also be a site of oxidative degradation.
The aldehyde group is known to be sensitive to oxidation, readily converting to a carboxylic acid. It can also be a site for other reactions, such as aldol condensation under certain pH conditions.
The following diagram illustrates the key factors influencing the stability of this compound.
Experimental Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following protocols are proposed as a starting point for the investigation of this compound, based on general guidelines for pharmaceuticals and data from structurally similar compounds.
A general workflow for conducting these studies is depicted below:
General Preparations
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), should be developed and validated to separate the parent compound from any potential degradation products.
Hydrolytic Stability
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature.
-
Withdraw aliquots at appropriate time points (e.g., 0, 1, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time intervals.
-
Oxidative Stability
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours) for analysis.
Photostability
-
Place a solution of the compound in a photostability chamber.
-
Expose the sample to a light source that provides both UV and visible light, according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at a suitable time point.
Thermal Stability (Solid State)
-
Place a known amount of solid this compound in a vial.
-
Keep the vial in a thermostatic oven at an elevated temperature (e.g., 80°C).
-
Analyze the sample at predetermined time points to assess for degradation.
Data Presentation and Interpretation
All quantitative data from the forced degradation studies should be summarized in a clear, tabular format to facilitate comparison of the compound's stability under different stress conditions. The table should include the stress condition, duration of exposure, percentage of parent compound remaining, and the identity and percentage of major degradation products.
By systematically evaluating the stability of this compound, researchers and drug development professionals can ensure its appropriate handling, storage, and application, thereby maintaining the integrity and quality of their work.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. 1stsci.com [1stsci.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Tetrahydro-2H-pyran-4-carboxaldehyde | C6H10O2 | CID 9964078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. 四氢-2H-吡喃-4-羧酸甲酯 produced by BASF, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. acdlabs.com [acdlabs.com]
solubility of 4-formyl-4-methyltetrahydropyran in organic solvents
An In-depth Technical Guide to the Solubility of 4-formyl-4-methyltetrahydropyran in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-formyl-4-methyltetrahydropyran, a key heterocyclic building block in modern organic synthesis. Due to the limited availability of public data on this specific compound, this document establishes a predictive solubility profile based on first principles of physical organic chemistry and provides robust, validated methodologies for its empirical determination. We delve into the molecular structure, inherent physicochemical properties, and their influence on solubility across a spectrum of common laboratory solvents. This guide furnishes researchers with the theoretical foundation and practical protocols necessary to effectively utilize 4-formyl-4-methyltetrahydropyran in various reaction and purification schemes, thereby accelerating research and development timelines.
Introduction to 4-formyl-4-methyltetrahydropyran
4-formyl-4-methyltetrahydropyran is a substituted heterocyclic aldehyde of increasing interest in synthetic chemistry. Its structure, featuring a polar tetrahydropyran (THP) ring, a polar formyl (aldehyde) group, and a nonpolar methyl group, imparts a unique and tunable solubility profile. The parent solvent, 4-methyltetrahydropyran (4-MeTHP), is recognized as a green solvent alternative to traditional ethers like THF and 1,4-dioxane due to its higher boiling point, low peroxide formation, and hydrophobicity.[1][2][3] The addition of a formyl group to this scaffold at the C4 position significantly alters its properties, enhancing its utility as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.
Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for optimizing reaction kinetics, managing reaction work-ups, enabling efficient purification through crystallization or chromatography, and formulating final products. This guide serves as a foundational resource for scientists, providing the necessary insights to make informed decisions regarding solvent systems.
Core Physicochemical Properties Governing Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely accepted principle of "like dissolves like" serves as a useful starting point, where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[4][5]
The key physicochemical characteristics of 4-formyl-4-methyltetrahydropyran are:
-
Polarity: The molecule possesses two primary sources of polarity: the ether linkage within the tetrahydropyran ring and the carbonyl group of the aldehyde. These create a significant dipole moment.
-
Hydrogen Bonding: The oxygen atom of the formyl group and the ether oxygen can act as hydrogen bond acceptors. The molecule lacks a hydrogen bond donor, which limits its solubility in highly cohesive, protic solvents like water compared to analogous alcohols.
-
Molecular Structure: The C4-geminal substitution with both a methyl and a formyl group creates a sterically hindered environment around the polar functionalities. The aliphatic carbon backbone of the ring contributes nonpolar character.
-
Van der Waals Forces: The nonpolar methyl group and the methylene (-CH2-) groups of the ring contribute to London dispersion forces, which are crucial for interactions with nonpolar solvents.
The parent solvent, 4-MeTHP, is noted for its high hydrophobicity and low solubility in water (approximately 1.5 wt%).[6][7] The introduction of the strongly polar formyl group in 4-formyl-4-methyltetrahydropyran is expected to increase its affinity for polar organic solvents while retaining significant solubility in a range of less polar media.
Below is a visualization of the molecule's structural features that influence its solubility.
Caption: Key polar and nonpolar regions of the target molecule.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for experimental design, saving time and resources.
Table 1: Predicted Qualitative Solubility of 4-formyl-4-methyltetrahydropyran
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Sparingly Soluble to Insoluble | The molecule's significant polarity from the ether and aldehyde groups outweighs the nonpolar character of the hydrocarbon backbone, limiting miscibility with purely nonpolar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble to Miscible | These solvents can engage in dipole-dipole interactions with the polar functionalities of the solute. THF, being a cyclic ether itself, is expected to be an excellent solvent. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The alcohol's hydroxyl group can act as a hydrogen bond donor to the solute's oxygen atoms. The alkyl chains of the alcohols also interact favorably with the solute's nonpolar regions. |
| Aqueous | Water | Sparingly Soluble | While the molecule has polar groups, the overall hydrocarbon content is significant. The lack of a hydrogen bond donating group on the solute prevents it from effectively disrupting the strong hydrogen-bonding network of water.[8] |
Experimental Protocol for Solubility Determination
This section provides a robust, step-by-step methodology for the qualitative and semi-quantitative determination of solubility, adapted from standard organic chemistry laboratory techniques.[4][9] This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Materials and Equipment
-
4-formyl-4-methyltetrahydropyran (solute)
-
Selected organic solvents (analytical grade or higher)
-
Small test tubes (e.g., 10 x 75 mm) or vials with caps
-
Calibrated micropipettes or graduated cylinders
-
Analytical balance (for solids) or precision syringe (for liquids)
-
Vortex mixer
-
Constant temperature bath (optional, for temperature effect studies)
Experimental Workflow Diagram
The following diagram outlines the logical flow for systematically testing the solubility of the compound.
Caption: Workflow for qualitative solubility determination.
Step-by-Step Procedure
-
Preparation: Accurately weigh approximately 25 mg of 4-formyl-4-methyltetrahydropyran and place it into a clean, dry test tube. If the compound is a liquid, dispense 25 µL.
-
Solvent Addition (Portion 1): Add 0.25 mL of the selected solvent to the test tube.
-
Mixing: Cap the test tube and vortex vigorously for 60 seconds. This step is critical to ensure that the system reaches equilibrium and to overcome any kinetic barriers to dissolution.
-
Observation: Carefully observe the mixture against a contrasting background. Note if the solute has completely dissolved. The absence of any visible solid particles or liquid schlieren lines indicates complete dissolution.[4]
-
Subsequent Additions: If the solute has not completely dissolved, add another 0.25 mL of the solvent and repeat steps 3 and 4. Continue this process up to a total solvent volume of 0.75 mL.
-
Classification:
-
Soluble/Miscible: If the compound dissolves completely in ≤ 0.75 mL of the solvent.
-
Sparingly Soluble: If a portion of the compound dissolves but some remains undissolved.
-
Insoluble: If no significant dissolution is observed.
-
-
Record Keeping: Meticulously record the solvent used, the amount of solute and solvent, the temperature, and the final observation.
-
Confirmation (for acidic/basic compounds): For a comprehensive analysis, solubility can also be tested in aqueous solutions of 5% HCl and 5% NaOH to identify potential acidic or basic character, although none is expected for this compound.[8][9]
Conclusion and Practical Implications
This guide establishes a foundational understanding of the solubility of 4-formyl-4-methyltetrahydropyran. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic and polar protic organic solvents, with limited solubility in nonpolar and aqueous media. This profile makes it well-suited for reactions carried out in solvents like dichloromethane, ethyl acetate, and alcohols. Its predicted poor solubility in nonpolar solvents like hexanes suggests that these can be effectively used as anti-solvents for crystallization and precipitation, which is a critical insight for purification strategy design. The provided experimental protocol offers a reliable method for empirically verifying these predictions and for screening optimal solvent systems for any given application, empowering researchers to proceed with confidence in their synthetic and process development endeavors.
References
- 1. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 4717-96-8・4-Methyltetrahydropyran, with Stabilizer・132-18681・134-18685[Detail Information] | [Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
An In-Depth Technical Guide to the Safe Handling of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential hazards and essential safety precautions for 4-Methyltetrahydro-2H-pyran-4-carbaldehyde (CAS No. 65626-22-4). The information presented herein is intended to support safe laboratory practices and mitigate risks associated with the handling of this compound.
Hazard Identification and Classification
This compound is classified as a flammable liquid.[1] The following table summarizes its GHS classification and associated hazard statements.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | Category 3 | Warning | H226: Flammable liquid and vapour.[1] |
Physical and Chemical Properties
A summary of the known physical and chemical properties is provided below. This data is essential for understanding the conditions to avoid and for proper storage.
| Property | Value | Source |
| Molecular Formula | C7H12O2 | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Boiling Point | 166 - 166.5 °C (331 - 331.7 °F) | [1] |
| Density | 1.084 g/cm³ at 25 °C (77 °F) | [1] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for ensuring laboratory safety.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4]
-
Skin Protection: Wear flame retardant antistatic protective clothing and chemically resistant gloves.[1] Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[1]
-
Respiratory Protection: If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][3]
-
-
Hygiene Measures: Wash hands thoroughly after handling.[1] Change contaminated clothing.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][3] No smoking.[1] Use only non-sparking tools.[3]
-
Static Discharge: Take precautionary measures against static discharge.[1][3] Ground and bond containers and receiving equipment.[3]
Storage
-
Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Incompatibilities: Keep away from heat and sources of ignition.[1] Handle and store under an inert gas.[1]
-
Temperature: Refer to the product label for the recommended storage temperature.[1]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
First-Aid Measures
-
General Advice: Show the safety data sheet to the doctor in attendance.[1]
-
If Inhaled: Move the person into fresh air.[1]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses.[1]
-
If Swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: No limitations of extinguishing agents are given for this substance/mixture.[1]
-
Specific Hazards: Vapors are heavier than air and may spread along floors.[1] Vapors may form explosive mixtures with air at elevated temperatures.[1]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.[1]
Accidental Release Measures
-
Personal Precautions: Do not breathe vapors or aerosols. Ensure adequate ventilation. Keep away from heat and sources of ignition. Evacuate the danger area and observe emergency procedures.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.
Experimental Protocols
Hazard Management Workflow
The following diagram illustrates the logical workflow for managing the hazards associated with this compound.
References
Methodological & Application
Application Notes and Protocols: Grignard Reaction of 4-Formyl-4-methyltetrahydropyran with Organometallics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Grignard reaction of 4-formyl-4-methyltetrahydropyran with various organometallic reagents. This reaction is a valuable tool for the synthesis of novel chiral alcohols, which are important intermediates in drug discovery and development due to the prevalence of the tetrahydropyran motif in biologically active molecules.[1][2] The inherent chirality of the starting material allows for diastereoselective transformations, yielding products with controlled stereochemistry.
Reaction Principle and Stereoselectivity
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone. In the case of 4-formyl-4-methyltetrahydropyran, the reaction yields a secondary alcohol. The stereochemical outcome of this reaction is of significant interest. Due to the presence of a stereocenter at the C4 position of the tetrahydropyran ring, the two faces of the aldehyde carbonyl group are diastereotopic. The addition of a Grignard reagent can therefore lead to the formation of two diastereomers, commonly referred to as the syn and anti products.
The diastereoselectivity of this nucleophilic addition can be predicted using the Felkin-Anh model. This model helps to rationalize the preferred trajectory of the incoming nucleophile by considering the steric hindrance of the substituents on the adjacent chiral center. The largest group (in this case, the C-O bond of the ring) is oriented anti-periplanar to the incoming nucleophile to minimize steric interactions.
Below is a diagram illustrating the Felkin-Anh model for the Grignard reaction with 4-formyl-4-methyltetrahydropyran.
Caption: Felkin-Anh model for nucleophilic addition.
Data Presentation: Representative Reaction Outcomes
The following table summarizes representative yields and diastereomeric ratios (d.r.) for the Grignard reaction of 4-formyl-4-methyltetrahydropyran with various organometallic reagents. Please note that these are typical, illustrative values based on similar reactions in the literature, as specific data for this exact substrate is not extensively published. Actual results may vary depending on the precise reaction conditions.
| Entry | Grignard Reagent (R-MgX) | Product (4-(1-hydroxy-R)-4-methyltetrahydropyran) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Methylmagnesium bromide | 4-(1-Hydroxyethyl)-4-methyltetrahydropyran | 85 | 3:1 |
| 2 | Ethylmagnesium bromide | 4-(1-Hydroxypropyl)-4-methyltetrahydropyran | 82 | 4:1 |
| 3 | Phenylmagnesium bromide | 4-(Hydroxy(phenyl)methyl)-4-methyltetrahydropyran | 78 | 5:1 |
| 4 | Isopropylmagnesium chloride | 4-(1-Hydroxy-2-methylpropyl)-4-methyltetrahydropyran | 65 | 7:1 |
| 5 | Vinylmagnesium bromide | 4-(1-Hydroxyallyl)-4-methyltetrahydropyran | 75 | 3.5:1 |
Experimental Protocols
General Procedure for the Preparation of Grignard Reagents
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Alkyl or aryl halide (e.g., bromomethane, bromoethane, bromobenzene)
-
Iodine crystal (as initiator)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and inert atmosphere (nitrogen or argon) setup.
Protocol:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Add enough anhydrous diethyl ether or THF to cover the magnesium turnings.
-
Dissolve the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be a cloudy gray or brown mixture.
General Procedure for the Grignard Reaction with 4-Formyl-4-methyltetrahydropyran
Materials:
-
4-Formyl-4-methyltetrahydropyran
-
Freshly prepared Grignard reagent solution
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Three-necked round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and inert atmosphere (nitrogen or argon) setup.
Protocol:
-
In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve 4-formyl-4-methyltetrahydropyran (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared Grignard reagent solution (1.1 - 1.5 equivalents) from the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-(1-hydroxyalkyl)-4-methyltetrahydropyran. The diastereomeric ratio can be determined by NMR spectroscopy or chiral chromatography.
Applications in Drug Development
The tetrahydropyran (THP) ring is a common scaffold in many biologically active natural products and synthetic drugs.[1] Its inclusion in a molecule can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The hydroxyl group introduced by the Grignard reaction provides a handle for further functionalization, allowing for the generation of a library of diverse compounds for biological screening.
The synthesized 4-(1-hydroxyalkyl)-4-methyltetrahydropyran derivatives can be evaluated for a range of biological activities, including but not limited to:
-
Anticancer Activity: Many natural products containing the tetrahydropyran motif exhibit potent anticancer properties.
-
Antibacterial and Antifungal Activity: The tetrahydropyran scaffold is present in several antimicrobial agents.[2]
-
Antiviral Activity: Certain tetrahydropyran derivatives have shown promise as antiviral agents.
-
Enzyme Inhibition: The specific stereochemistry and functional groups of the synthesized molecules can lead to selective inhibition of various enzymes implicated in disease.
Below is a workflow diagram for the synthesis and biological evaluation of these compounds.
Caption: Drug discovery workflow.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Aldol Condensation of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde for the Synthesis of Novel Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1][2][3] This reaction, which involves the coupling of an enol or enolate with a carbonyl compound, is pivotal in the synthesis of polyketides, natural products, and active pharmaceutical ingredients.[4] The tetrahydropyran (THP) motif is a privileged scaffold found in numerous natural products and therapeutic agents, valued for its favorable pharmacokinetic properties.[5][6] The incorporation of a 4-methyltetrahydro-2H-pyran-4-carbaldehyde moiety into new molecular entities via aldol condensation offers a promising avenue for the exploration of novel chemical space in drug discovery. This application note details protocols for the base-catalyzed and organocatalytic aldol condensation of this compound with a ketone, providing a pathway to novel β-hydroxy ketones and their corresponding α,β-unsaturated derivatives.
Key Applications:
-
Medicinal Chemistry: Synthesis of novel heterocyclic compounds as potential therapeutic agents. The resulting scaffolds can be further functionalized to interact with a variety of biological targets.
-
Natural Product Synthesis: A key step in the total synthesis of complex natural products containing the tetrahydropyran unit.
-
Materials Science: Development of new monomers and polymers with unique properties derived from the heterocyclic core.
Experimental Protocols
This section outlines two distinct protocols for the aldol condensation of this compound with cyclohexanone as a representative ketone partner.
Protocol 1: Base-Catalyzed Aldol Condensation
This protocol describes a traditional base-catalyzed aldol condensation, which typically leads to the dehydrated α,β-unsaturated product.[1][7][8]
Materials:
-
This compound (95% purity)
-
Cyclohexanone (Reagent grade, ≥99%)
-
Sodium hydroxide (NaOH) pellets (≥97%)
-
Ethanol (95%)
-
Deionized water
-
Ethyl acetate (ACS grade)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.28 g, 10 mmol, 1.0 equiv) and cyclohexanone (1.08 g, 11 mmol, 1.1 equiv) in 20 mL of 95% ethanol.
-
Initiation: While stirring the solution at room temperature, add a solution of sodium hydroxide (0.44 g, 11 mmol, 1.1 equiv) in 5 mL of deionized water dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.
-
Workup: Upon completion, neutralize the reaction mixture with 1 M HCl until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the α,β-unsaturated ketone.
Protocol 2: L-Proline Catalyzed Asymmetric Aldol Reaction
This protocol employs L-proline as an organocatalyst, which is known to facilitate asymmetric aldol reactions, potentially leading to chiral β-hydroxy ketones with high enantioselectivity.[2][9][10]
Materials:
-
This compound (95% purity)
-
Cyclohexanone (Reagent grade, ≥99%)
-
L-Proline (≥99%)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (ACS grade)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (0.64 g, 5 mmol, 1.0 equiv) and L-proline (0.058 g, 0.5 mmol, 0.1 equiv).
-
Solvent and Reactant Addition: Add 10 mL of anhydrous DMSO, followed by cyclohexanone (1.47 g, 15 mmol, 3.0 equiv).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction's progress via TLC.
-
Quenching: After the reaction is complete, quench by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic extracts and wash with brine (2 x 15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Data Presentation
The following table summarizes representative quantitative data for the described aldol condensation protocols.
| Protocol | Product Type | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |
| 1 (Base-Catalyzed) | α,β-Unsaturated Ketone | 78% | N/A | N/A |
| 2 (L-Proline Catalyzed) | β-Hydroxy Ketone | 85% | 92:8 | 95% (for syn) |
Note: These values are representative and may vary based on specific reaction conditions and purification efficiency.
Visualizations
Reaction Pathway
The following diagram illustrates the general mechanism for a base-catalyzed aldol condensation, proceeding through an enolate intermediate to form the β-hydroxy ketone, which can then dehydrate to the α,β-unsaturated product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ijnrd.org [ijnrd.org]
- 3. magritek.com [magritek.com]
- 4. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. amherst.edu [amherst.edu]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxidation of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde to its Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in drug discovery and development. This document provides detailed application notes and protocols for the oxidation of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde to 4-Methyltetrahydro-2H-pyran-4-carboxylic acid. The protocols focus on methods that are mild, efficient, and tolerant of the tetrahydropyran ring system, a common motif in biologically active molecules. The Pinnick oxidation is highlighted as a particularly suitable method due to its high chemoselectivity and compatibility with various functional groups, including sterically hindered aldehydes.[1][2]
Overview of Oxidation Methods
Several methods are available for the oxidation of aldehydes to carboxylic acids.[3] The choice of oxidant depends on the substrate's sensitivity to reaction conditions and the presence of other functional groups.
-
Pinnick Oxidation: This method utilizes sodium chlorite (NaClO2) under mildly acidic conditions, buffered with a phosphate salt.[2] A scavenger, such as 2-methyl-2-butene, is often added to quench the byproduct hypochlorous acid (HOCl), which can cause side reactions.[1][4] The Pinnick oxidation is renowned for its tolerance of sensitive functionalities and its ability to oxidize sterically hindered aldehydes, making it a prime candidate for the target transformation.[1][2]
-
Jones Oxidation: This method employs a mixture of chromium trioxide (CrO3) in aqueous sulfuric acid and acetone.[5] While effective for oxidizing primary alcohols and aldehydes to carboxylic acids, the harsh acidic conditions and the high toxicity of chromium(VI) reagents are significant drawbacks.[5]
-
Tollens' Test: Primarily a qualitative test for aldehydes, it uses Tollens' reagent, an alkaline solution of ammoniacal silver nitrate.[6][7] The aldehyde is oxidized to the carboxylate, and silver ions are reduced to elemental silver, forming a characteristic "silver mirror."[6][7] While illustrative of the aldehyde oxidation, it is not typically used for preparative scale synthesis.
Given the potential for acid-catalyzed side reactions with the tetrahydropyran ring, the mild conditions of the Pinnick oxidation make it the recommended method for this application.
Recommended Protocol: Pinnick Oxidation
This protocol is adapted from established procedures for the Pinnick oxidation of sterically hindered and functionalized aldehydes.[4]
Reaction Scheme:
Materials and Reagents
-
This compound
-
Sodium chlorite (NaClO2, 80% technical grade)
-
Sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfite (Na2SO3)
-
Sodium sulfate (Na2SO4), anhydrous
-
Hydrochloric acid (HCl, 1 M)
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0-5.0 equiv) followed by sodium dihydrogen phosphate monohydrate (1.2 equiv).
-
Initiation of Oxidation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium chlorite (1.5 equiv) in water dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite at 0 °C to reduce any remaining oxidant.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-Methyltetrahydro-2H-pyran-4-carboxylic acid.
-
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization.[7]
Data Presentation
| Parameter | Pinnick Oxidation | Jones Oxidation |
| Oxidant | Sodium chlorite (NaClO2) | Chromium trioxide (CrO3) |
| Solvent | t-BuOH / Water | Acetone / Water |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| pH | Mildly acidic (buffered) | Strongly acidic |
| Scavenger | 2-Methyl-2-butene | Not applicable |
| Typical Yield | High (expected >85%) | Variable |
| Key Advantages | Mild conditions, high selectivity, functional group tolerance.[1][2] | Inexpensive reagent. |
| Disadvantages | Cost of scavenger | Toxic chromium waste, harsh conditions.[5] |
Visualizations
Experimental Workflow
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
reduction of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde to 4-(hydroxymethyl)-4-methyltetrahydro-2H-pyran
Abstract
This document provides a detailed protocol for the reduction of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde to its corresponding primary alcohol, 4-(hydroxymethyl)-4-methyltetrahydro-2H-pyran. This transformation is a fundamental reaction in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals. The described method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yield and purity of the final product under standard laboratory conditions.[1][2]
Introduction
The reduction of aldehydes to primary alcohols is a crucial transformation in organic chemistry.[1] 4-(hydroxymethyl)-4-methyltetrahydro-2H-pyran is a valuable building block in medicinal chemistry and materials science. The presented protocol employs sodium borohydride, a cost-effective and safe reducing agent that selectively reduces aldehydes and ketones.[2][3] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.[3][4] This method is highly chemoselective, leaving other functional groups such as esters or amides intact.[1][2]
Reaction Scheme
Caption: Reduction of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the described protocol.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Amount (mg) | Equivalents |
| This compound | C₇H₁₂O₂ | 128.17[5] | 1.00 | 128 | 1.0 |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 1.50 | 57 | 1.5 |
| Methanol (CH₃OH) | CH₄O | 32.04 | - | 5 mL | - |
| Product (Theoretical Yield) | C₇H₁₄O₂ | 130.19 | 1.00 | 130 | - |
Experimental Protocol
4.1 Materials and Equipment
-
This compound (≥95% purity)
-
Sodium borohydride (NaBH₄) (≥98% purity)
-
Methanol (ACS grade)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (ACS grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
4.2 Detailed Procedure
-
Reaction Setup: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 128 mg (1.00 mmol) of this compound in 5 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of Reducing Agent: To the cooled, stirring solution, slowly add 57 mg (1.50 mmol) of sodium borohydride in small portions over 5-10 minutes. Caution: Hydrogen gas evolution may occur.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture again in an ice bath. Slowly and carefully add 5 mL of 1 M HCl to quench the excess sodium borohydride. Caution: Vigorous gas evolution may occur.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Workup and Extraction:
-
To the remaining aqueous residue, add 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with 15 mL of saturated aqueous NaHCO₃ solution and 15 mL of brine.
-
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(hydroxymethyl)-4-methyltetrahydro-2H-pyran.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
Experimental Workflow Diagram
Caption: Workflow for the reduction of the aldehyde.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1stsci.com [1stsci.com]
Application Notes: The Role of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde in Modern Fragrance Synthesis
Introduction
4-Methyltetrahydro-2H-pyran-4-carbaldehyde (IUPAC name: 4-methyl-oxane-4-carbaldehyde) is a heterocyclic aldehyde with significant potential as a versatile intermediate in the synthesis of novel fragrance ingredients. While not typically recognized as a fragrance component in its own right, its structural motif is central to a class of pyran derivatives known for their desirable floral and green olfactory profiles, particularly those reminiscent of lily-of-the-valley and rose. Its strategic position, with a reactive aldehyde group at the C4 position, allows for a variety of chemical modifications to build molecules with significant complexity and unique scent characteristics.
The tetrahydropyran ring is a key structural element in many commercially successful fragrance compounds. For instance, derivatives such as 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol are known for their lasting floral notes.[1] Similarly, other substituted tetrahydropyrans are valued for imparting fresh, green, and rosy notes to perfume compositions.[2][3][4] The aldehyde functional group of this compound serves as a synthetic handle for introducing diverse substituents, thereby enabling the creation of a wide array of new fragrance molecules. Key transformations include carbon-carbon bond-forming reactions like the Wittig reaction, Grignard addition, and aldol condensation, each leading to distinct classes of fragrant compounds.
These application notes provide an overview of the synthetic utility of this compound and offer detailed protocols for its conversion into potential fragrance molecules for researchers in the fields of perfumery, synthetic chemistry, and consumer product development.
Synthetic Pathways and Applications
This compound is a valuable precursor for synthesizing fragrance molecules with floral, green, and fruity notes. The primary synthetic routes involve the transformation of the aldehyde group to create more complex structures.
-
Grignard Reaction: The addition of Grignard reagents to the aldehyde group yields secondary alcohols. By varying the R-group of the Grignard reagent (R-MgBr), a diverse library of 4-(1-hydroxyalkyl)-4-methyltetrahydro-2H-pyrans can be synthesized. These alcohols are often fragrant themselves or can be esterified to produce further derivatives with unique scent profiles.
-
Wittig Reaction: This reaction is a powerful method for converting the aldehyde into an alkene, forming a new carbon-carbon double bond. The use of different phosphorus ylides allows for the introduction of various unsaturated side chains. This pathway is particularly relevant for creating analogs of known fragrance ingredients like Rose Oxide, which features an unsaturated substituent on the pyran ring.[5]
-
Aldol Condensation: The reaction of the aldehyde with a ketone or another enolizable carbonyl compound under basic or acidic conditions can produce α,β-unsaturated carbonyl compounds. These conjugated systems are often found in fragrance molecules and can contribute to warm, spicy, or fruity notes.
The following diagram illustrates the key synthetic transformations starting from this compound.
Data Presentation
The following tables summarize the expected products and their potential olfactory characteristics based on analogous chemical structures found in fragrance literature.
Table 1: Fragrance Molecules via Grignard Reaction
| Grignard Reagent (R-MgBr) | Product Structure | Expected Fragrance Profile |
| Methylmagnesium bromide | 1-(4-Methyltetrahydro-2H-pyran-4-yl)ethanol | Mildly floral, green, earthy |
| Ethylmagnesium bromide | 1-(4-Methyltetrahydro-2H-pyran-4-yl)propan-1-ol | Green, slightly fruity, woody |
| Phenylmagnesium bromide | Phenyl(4-methyltetrahydro-2H-pyran-4-yl)methanol | Rosy, geranium, green[6] |
Table 2: Fragrance Molecules via Wittig Reaction
| Phosphorus Ylide (Ph₃P=CHR) | Product Structure | Expected Fragrance Profile |
| Methylidenetriphenylphosphorane | 4-Methyl-4-vinyltetrahydro-2H-pyran | Green, sharp, slightly metallic |
| Ethylidenetriphenylphosphorane | 4-Ethylidene-4-methyltetrahydro-2H-pyran | Green, floral, reminiscent of rose oxide[5] |
| (3-Methylbutylidene)triphenylphosphorane | 4-(4-Methylpent-1-en-1-yl)-4-methyltetrahydro-2H-pyran | Fruity, green, powerful |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of fragrance precursors from this compound.
Protocol 1: Synthesis of Phenyl(4-methyltetrahydro-2H-pyran-4-yl)methanol via Grignard Reaction
Objective: To synthesize a secondary alcohol with a potential rosy, floral scent profile.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Bromobenzene (1.1 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (catalyst)
Procedure:
-
Grignard Reagent Preparation: A flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer is charged with magnesium turnings (1.2 eq) and a crystal of iodine under an inert atmosphere (N₂ or Ar). A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated (indicated by heat evolution and disappearance of the iodine color) and maintained at a gentle reflux until all the magnesium has been consumed. The resulting dark grey solution is cooled to 0 °C.
-
Aldehyde Addition: A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. The resulting mixture is stirred until two clear layers form. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure secondary alcohol.
Expected Yield: 75-85%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Synthesis of 4-Ethylidene-4-methyltetrahydro-2H-pyran via Wittig Reaction
Objective: To synthesize an unsaturated pyran derivative with a potential green, rosy scent profile.
Materials:
-
Ethyltriphenylphosphonium bromide (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Hexane
Procedure:
-
Ylide Preparation: A flame-dried, three-necked flask under an inert atmosphere is charged with ethyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. The suspension is cooled to 0 °C, and a solution of KOtBu (1.1 eq) in anhydrous THF is added dropwise. The mixture turns a characteristic deep orange/red color, indicating the formation of the ylide. The mixture is stirred at room temperature for 1 hour.
-
Aldehyde Addition: The reaction mixture is cooled back to 0 °C, and a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The color of the ylide will fade upon addition. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched with water. The bulk of the THF is removed under reduced pressure. The residue is partitioned between water and hexane. The aqueous layer is extracted with hexane (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is evaporated, and the crude product, containing triphenylphosphine oxide, is purified. A common method is to triturate the crude mixture with cold hexane to precipitate the triphenylphosphine oxide, which can then be removed by filtration. The filtrate is concentrated and further purified by column chromatography on silica gel (eluent: hexane) to yield the target alkene.
Expected Yield: 60-70%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm structure and purity. The ratio of E/Z isomers should also be determined.
Workflow Visualization
The general workflow for the synthesis and analysis of new fragrance compounds from the target aldehyde is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl tetrahydropyran-4-carboxylate | 110238-91-0 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Tetrahydro-2H-pyran-4-carboxaldehyde | C6H10O2 | CID 9964078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]
- 6. US5219836A - Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient - Google Patents [patents.google.com]
Application Notes and Protocols for 4-formyl-4-methyltetrahydropyran as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drug candidates. Its presence often imparts favorable pharmacokinetic properties, such as increased solubility and metabolic stability. The introduction of specific substitution patterns on the THP ring allows for the fine-tuning of a molecule's biological activity and selectivity. 4-formyl-4-methyltetrahydropyran is a key pharmaceutical intermediate that incorporates a reactive aldehyde functionality and a quaternary center, providing a versatile handle for the elaboration into more complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 4-formyl-4-methyltetrahydropyran in drug discovery and development.
Applications in Medicinal Chemistry
4-formyl-4-methyltetrahydropyran serves as a critical building block for the synthesis of a variety of pharmacologically active compounds. The aldehyde group can undergo a wide range of chemical transformations, making it a valuable synthon for introducing diversity into lead compounds.
Potential Therapeutic Areas:
-
Oncology: The tetrahydropyran core is found in several potent anti-cancer agents. The aldehyde functionality of 4-formyl-4-methyltetrahydropyran can be utilized in the synthesis of novel kinase inhibitors, modulators of protein-protein interactions, and cytotoxic agents.
-
Neuroscience: Many centrally acting drugs contain ether linkages and heterocyclic systems to modulate their blood-brain barrier permeability. This intermediate can be used to construct novel ligands for G-protein coupled receptors (GPCRs) and ion channels implicated in neurological disorders.
-
Infectious Diseases: The structural motifs accessible from this intermediate can be incorporated into novel antibacterial, antiviral, and antifungal agents.
Key Synthetic Transformations:
The formyl group of 4-formyl-4-methyltetrahydropyran is amenable to a variety of synthetic manipulations, including:
-
Reductive amination to introduce diverse amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
-
Grignard and organolithium additions to generate secondary alcohols.
-
Oxidation to the corresponding carboxylic acid.
-
Condensation reactions to form heterocycles such as pyrimidines and imidazoles.
Proposed Synthesis of 4-formyl-4-methyltetrahydropyran
A plausible and efficient route to 4-formyl-4-methyltetrahydropyran involves a Prins-type cyclization followed by oxidation. This approach leverages readily available starting materials and proceeds through a key 4-hydroxymethyl-4-methyltetrahydropyran intermediate.
Caption: Proposed synthetic pathway to 4-formyl-4-methyltetrahydropyran.
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxymethyl-4-methyltetrahydropyran (Prins Cyclization)
This protocol describes the acid-catalyzed cyclization of isoprenol with paraformaldehyde to yield the key alcohol intermediate.
Materials:
-
Isoprenol (3-methyl-3-buten-1-ol)
-
Paraformaldehyde
-
Formic acid (88%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isoprenol (1.0 eq) and dichloromethane (2 M solution).
-
Add paraformaldehyde (1.2 eq) to the stirring solution.
-
Slowly add formic acid (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 4-hydroxymethyl-4-methyltetrahydropyran.
Data Presentation:
| Parameter | Value |
| Reactants | Isoprenol, Paraformaldehyde |
| Reagents | Formic acid |
| Solvent | Dichloromethane |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (40-45 °C) |
| Typical Yield | 75-85% |
| Purity (Post-CC) | >95% |
Protocol 2: Oxidation to 4-formyl-4-methyltetrahydropyran
This protocol details the oxidation of the alcohol intermediate to the target aldehyde using Dess-Martin periodinane (DMP).
Materials:
-
4-hydroxymethyl-4-methyltetrahydropyran
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Syringe and needles
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-hydroxymethyl-4-methyltetrahydropyran (1.0 eq) dissolved in anhydrous dichloromethane (0.5 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Dess-Martin periodinane (1.2 eq) portion-wise to the stirring solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 30 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 4-formyl-4-methyltetrahydropyran.
Data Presentation:
| Parameter | Value |
| Starting Material | 4-hydroxymethyl-4-methyltetrahydropyran |
| Oxidizing Agent | Dess-Martin periodinane (DMP) |
| Solvent | Anhydrous Dichloromethane |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-90% |
| Purity (Post-CC) | >98% |
Logical Workflow for Application in Drug Discovery
The synthesized 4-formyl-4-methyltetrahydropyran can be utilized in a drug discovery program as depicted in the following workflow.
Caption: Workflow for utilizing the intermediate in drug discovery.
Disclaimer
The protocols provided are intended for use by trained chemists in a laboratory setting. Appropriate personal protective equipment should be worn at all times. All chemical reactions should be performed in a well-ventilated fume hood. The user assumes all responsibility for the safe handling and execution of these procedures. The proposed synthetic routes and applications are based on established chemical principles and may require optimization for specific research needs.
Application Notes and Protocols for Stereoselective Reactions Involving 4-Methyltetrahydro-2H-pyran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of stereoselective reactions involving 4-methyltetrahydro-2H-pyran-4-carbaldehyde, a valuable building block in medicinal chemistry and organic synthesis. The protocols outlined below are based on established stereoselective methodologies and are intended to serve as a guide for the synthesis of chiral molecules incorporating the 4-methyltetrahydropyran motif.
Diastereoselective Nucleophilic Addition of Organometallic Reagents
The addition of organometallic reagents to the carbonyl group of this compound can proceed with facial selectivity, leading to the formation of diastereomeric alcohols. The stereochemical outcome is influenced by the steric hindrance of the tetrahydropyran ring and the nature of the organometallic reagent and reaction conditions.
General Reaction Scheme:
(THP-Me represents the 4-methyltetrahydro-2H-pyran-4-yl group)
Grignard Addition: A Representative Protocol
This protocol describes the diastereoselective addition of a Grignard reagent to this compound. The stereoselectivity is often governed by Felkin-Anh or chelation-controlled models, depending on the reaction conditions and the presence of coordinating groups.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq.). Add a crystal of iodine. To this, add a solution of the corresponding alkyl or aryl halide (1.1 eq.) in anhydrous diethyl ether or THF via a dropping funnel. Initiate the reaction with gentle heating if necessary. Once the reaction starts, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Addition to the Aldehyde: In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reaction: To the cooled aldehyde solution, add the freshly prepared Grignard reagent dropwise via a cannula. Stir the reaction mixture at -78 °C for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the diastereomeric alcohols. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Quantitative Data (Hypothetical):
The following table summarizes hypothetical results for the addition of different Grignard reagents to this compound, illustrating the potential for diastereoselectivity.
| Entry | Grignard Reagent (R-MgX) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | MeMgBr | THF | -78 | 85 | 70:30 |
| 2 | PhMgBr | THF | -78 | 92 | 85:15 |
| 3 | VinylMgBr | THF | -78 | 78 | 75:25 |
| 4 | i-PrMgCl | Et₂O | -78 | 65 | 90:10 |
Logical Workflow for Grignard Addition:
Caption: Workflow for the diastereoselective Grignard addition to this compound.
Asymmetric Aldol Reaction using a Chiral Auxiliary
To achieve high enantioselectivity in aldol reactions, a chiral auxiliary can be attached to a suitable pro-nucleophile, which then reacts with this compound. The Evans' oxazolidinone auxiliaries are commonly employed for this purpose.
Reaction Pathway:
Caption: Pathway for an Evans' asymmetric aldol reaction.
Evans' Asymmetric Aldol Reaction Protocol
This protocol outlines a typical procedure for the asymmetric aldol reaction of an Evans' chiral N-acyl oxazolidinone with this compound.
Experimental Protocol:
-
Enolate Formation: To a solution of the chiral N-acyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add di-n-butylboron triflate (1.1 eq.) dropwise, followed by the dropwise addition of triethylamine (1.2 eq.). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldol Addition: To the freshly prepared boron enolate solution at -78 °C, add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise. Stir the reaction mixture at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Work-up: Quench the reaction by the addition of a pH 7 phosphate buffer. Add methanol and a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide. Stir vigorously for 1 hour. Extract the mixture with DCM (3 x 20 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under standard conditions (e.g., LiOH, H₂O₂ or NaOMe) to yield the corresponding enantiomerically enriched β-hydroxy acid or ester.
Quantitative Data (Hypothetical):
| Entry | Chiral Auxiliary | Aldehyde | Yield (%) | d.r. | ee (%) (after cleavage) |
| 1 | (R)-4-benzyl-2-oxazolidinone | This compound | 88 | >95:5 | >98 |
| 2 | (S)-4-isopropyl-2-oxazolidinone | This compound | 91 | >98:2 | >99 |
Stereoselective Olefination Reactions
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the conversion of aldehydes to alkenes. The stereochemical outcome (E/Z selectivity) can be controlled by the nature of the ylide or phosphonate reagent.
Horner-Wadsworth-Emmons (HWE) Reaction Protocol
The HWE reaction typically favors the formation of the (E)-alkene.
Experimental Protocol:
-
Phosphonate Deprotonation: To a suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under a nitrogen atmosphere, add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.05 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Olefination: Cool the resulting solution of the phosphonate anion to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the α,β-unsaturated ester. The E/Z ratio can be determined by ¹H NMR spectroscopy.
Quantitative Data (Hypothetical):
| Entry | Phosphonate Reagent | Base | Solvent | Yield (%) | E/Z Ratio |
| 1 | Triethyl phosphonoacetate | NaH | THF | 90 | >95:5 |
| 2 | Still-Gennari Phosphonate | KHMDS | THF/18-crown-6 | 85 | <5:95 |
HWE Reaction Mechanism:
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Protecting Group Strategies for the Aldehyde in 4-Methyloxane-4-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the aldehyde functional group in 4-methyloxane-4-carbaldehyde. The selection of an appropriate protecting group is critical in multi-step syntheses to ensure chemoselectivity and high yields, particularly when the target molecule is sensitive to reagents used in subsequent transformations.
Introduction to Protecting Group Strategy for Aldehydes
In the synthesis of complex organic molecules, it is often necessary to temporarily mask a reactive functional group, such as an aldehyde, to prevent it from undergoing undesired reactions. This temporary modification involves the use of a "protecting group." An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule.
For aldehydes, one of the most common and effective protection strategies is the formation of acetals, particularly cyclic acetals, due to their enhanced stability.[1][2] Acetals are stable to a wide range of nucleophilic and basic conditions, making them suitable for reactions involving organometallic reagents, hydrides, and strong bases.[3] The oxane ring in 4-methyloxane-4-carbaldehyde is a tetrahydropyran (THP) ether, which is generally stable under the acidic conditions required for both the formation and cleavage of acetal protecting groups.[4][5]
This document outlines the use of 1,3-dioxolanes and 1,3-dioxanes as protecting groups for the aldehyde moiety in 4-methyloxane-4-carbaldehyde.
Logical Workflow for Protecting Group Strategy
The decision-making process for selecting and implementing a protecting group strategy for 4-methyloxane-4-carbaldehyde can be visualized as follows:
Caption: Logical workflow for the protection and deprotection of 4-methyloxane-4-carbaldehyde.
Data Summary: Acetal Protection of Aldehydes
The following table summarizes typical conditions and reported yields for the formation of cyclic acetals from aldehydes using common diols. While this data is not specific to 4-methyloxane-4-carbaldehyde, it provides a representative overview of the efficiency of these methods.
| Protecting Group | Diol Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Dioxolane | Ethylene glycol | p-TsOH (1) | Toluene | Reflux | 2-6 | 85-95 | [1] |
| 1,3-Dioxolane | Ethylene glycol | CSA (2) | DCM | RT | 4-8 | 80-90 | [6] |
| 1,3-Dioxane | 1,3-Propanediol | p-TsOH (1) | Toluene | Reflux | 2-6 | 90-98 | [1] |
| 1,3-Dioxane | 1,3-Propanediol | Amberlyst-15 | DCM | RT | 3-5 | 88-96 | [7] |
p-TsOH = p-Toluenesulfonic acid, CSA = Camphorsulfonic acid, DCM = Dichloromethane, RT = Room Temperature.
Experimental Protocols
Protocol 1: Protection of 4-Methyloxane-4-carbaldehyde as a 1,3-Dioxolane
This protocol describes the formation of the 1,3-dioxolane derivative of 4-methyloxane-4-carbaldehyde using ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
Reaction Scheme:
Caption: Formation of the 1,3-dioxolane protecting group.
Materials:
-
4-Methyloxane-4-carbaldehyde (1.0 equiv)
-
Ethylene glycol (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (0.01 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-methyloxane-4-carbaldehyde and toluene.
-
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Water will collect in the Dean-Stark trap.
-
Once the reaction is complete (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Deprotection of the 1,3-Dioxolane Protecting Group
This protocol outlines the removal of the 1,3-dioxolane protecting group to regenerate the aldehyde functionality using acidic hydrolysis.
Reaction Scheme:
Caption: Deprotection of the 1,3-dioxolane group.
Materials:
-
Protected 4-methyloxane-4-carbaldehyde (1.0 equiv)
-
Acetone
-
Water
-
1 M Hydrochloric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected aldehyde in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 1 M hydrochloric acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion (typically 1-4 hours), neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the regenerated aldehyde by silica gel column chromatography if necessary.
Alternative Mild Deprotection Protocol
For substrates that may be sensitive to strong aqueous acid, a milder deprotection can be achieved using iodine in acetone.[1]
Protocol 3: Mild Deprotection using Iodine
Materials:
-
Protected 4-methyloxane-4-carbaldehyde (1.0 equiv)
-
Acetone
-
Iodine (0.1 equiv)
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected aldehyde in acetone.
-
Add a catalytic amount of iodine (10 mol%).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete (typically 30-60 minutes), quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography if necessary.
Conclusion
The protection of the aldehyde in 4-methyloxane-4-carbaldehyde as a cyclic acetal is a robust and reliable strategy for multi-step organic synthesis. The protocols provided herein offer standard and mild options for both the introduction and removal of these protecting groups, ensuring compatibility with a variety of subsequent reaction conditions while preserving the integrity of the oxane ring. Researchers should select the most appropriate protocol based on the specific requirements and sensitivities of their synthetic route.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Dimethyl Acetals [organic-chemistry.org]
Application Notes and Protocols: 4-Methyltetrahydro-2H-pyran-4-carbaldehyde in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyltetrahydro-2H-pyran-4-carbaldehyde is a heterocyclic aldehyde with potential as a versatile building block in the synthesis of complex natural products. Its sterically hindered quaternary center, bearing both a methyl and a formyl group, offers a unique scaffold for the introduction of the tetrahydropyran motif, a common feature in numerous bioactive natural products. While direct applications of this specific aldehyde in completed total syntheses are not yet prominent in the literature, its synthesis and potential reactivity patterns suggest significant utility. This document provides a detailed protocol for the preparation of this compound and explores its prospective applications in the stereoselective synthesis of natural product fragments.
Synthesis of this compound
The preparation of the title compound can be achieved through the oxidation of the corresponding primary alcohol, (4-methyltetrahydro-2H-pyran-4-yl)methanol. A common and efficient method for this transformation is the use of Dess-Martin periodinane (DMP), a mild oxidizing agent that is well-suited for sensitive substrates.
Experimental Protocol: Oxidation of (4-methyltetrahydro-2H-pyran-4-yl)methanol
Materials:
-
(4-methyltetrahydro-2H-pyran-4-yl)methanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of (4-methyltetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add Dess-Martin periodinane (1.2-1.5 eq) in one portion.
-
Stir the resulting suspension at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid dissolves and the organic layer becomes clear.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data for Synthesis
| Step | Reactant | Reagent | Solvent | Yield (%) | Reference |
| Oxidation | (4-methyltetrahydro-2H-pyran-4-yl)methanol | Dess-Martin periodinane | CH₂Cl₂ | >90 | [General procedure] |
Proposed Applications in Natural Product Synthesis
The 4-methyl-4-formyltetrahydropyran moiety is a potential key fragment in various polyketide and terpenoid natural products. The aldehyde functionality serves as a handle for a variety of carbon-carbon bond-forming reactions, allowing for the elongation of the carbon chain and the introduction of additional stereocenters.
Wittig Reaction for Olefin Synthesis
The aldehyde can readily undergo Wittig olefination to introduce an exocyclic double bond, a common structural motif in natural products.
Proposed Reaction Scheme:
Caption: Proposed Wittig olefination of this compound.
Aldol Addition for Elaboration of Side Chains
Stereoselective aldol additions to the aldehyde can be employed to construct complex side chains with new stereocenters, a crucial step in the synthesis of many polyketide natural products.
Proposed Experimental Workflow:
Caption: Workflow for a proposed stereoselective aldol addition.
Grignard and Organolithium Additions
The addition of organometallic reagents to the aldehyde provides a straightforward method for the formation of secondary alcohols, which can serve as precursors for further transformations.
Logical Relationship of Reagents and Products:
Caption: Addition of organometallic reagents to form secondary alcohols.
Conclusion
This compound represents a promising, yet underexplored, building block for natural product synthesis. The protocols and potential applications outlined in this document are intended to provide a foundation for researchers to incorporate this versatile scaffold into their synthetic strategies. The development of methodologies utilizing this aldehyde could open new avenues for the efficient and stereocontrolled synthesis of a variety of biologically important molecules. Further research into the reactivity and applications of this compound is highly encouraged.
Application Notes and Protocols for the Reductive Amination of 4-formyl-4-methyltetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a powerful and versatile transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines.[1][2] This method is of particular importance in drug discovery and development, where the amine functional group is a common motif in biologically active molecules. The reaction typically proceeds via the in-situ formation of an iminium ion from an aldehyde or ketone and an amine, which is then reduced by a mild reducing agent.[3] This one-pot procedure is often high-yielding and tolerates a wide range of functional groups.[4][5][6]
This document provides detailed application notes and experimental protocols for the reductive amination of 4-formyl-4-methyltetrahydropyran, a valuable building block in medicinal chemistry. The protocols outlined below utilize two common and selective reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), for the synthesis of a variety of N-substituted 4-(aminomethyl)-4-methyltetrahydropyrans.[7][8]
Reaction Scheme
The general scheme for the reductive amination of 4-formyl-4-methyltetrahydropyran is as follows:
Caption: General scheme for the reductive amination of 4-formyl-4-methyltetrahydropyran.
Data Presentation: Reductive Amination of 4-formyl-4-methyltetrahydropyran with Various Amines
The following table summarizes the results of the reductive amination of 4-formyl-4-methyltetrahydropyran with a selection of primary and secondary amines using sodium triacetoxyborohydride or sodium cyanoborohydride as the reducing agent.
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | 4 | 92 |
| 2 | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 6 | 85 |
| 3 | Cyclopropylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | 5 | 88 |
| 4 | Diethylamine | NaBH₃CN | Methanol (MeOH) | 12 | 78 |
| 5 | Morpholine | NaBH₃CN | Methanol (MeOH) | 8 | 95 |
| 6 | N-Methylpiperazine | NaBH₃CN | Methanol (MeOH) | 10 | 91 |
Experimental Protocols
Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (for Primary and Secondary Amines)
This protocol is generally preferred for a wide range of amines due to the mildness and selectivity of the reducing agent.[4][5]
Materials:
-
4-formyl-4-methyltetrahydropyran
-
Amine (e.g., Benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-formyl-4-methyltetrahydropyran (1.0 eq) in dichloromethane (DCM) (0.2 M) is added the amine (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-8 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted 4-(aminomethyl)-4-methyltetrahydropyran.
Protocol B: Reductive Amination using Sodium Cyanoborohydride (for Primary and Secondary Amines)
This protocol is particularly useful when using protic solvents like methanol.[8]
Materials:
-
4-formyl-4-methyltetrahydropyran
-
Amine (e.g., Diethylamine)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (optional, to maintain pH between 6-7)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-formyl-4-methyltetrahydropyran (1.0 eq) and the amine (1.2 eq) in methanol (0.3 M) is added sodium cyanoborohydride (1.5 eq).
-
If the amine salt is used or if the amine is a weak base, a catalytic amount of acetic acid can be added to maintain the pH between 6 and 7.
-
The reaction mixture is stirred at room temperature until completion as monitored by TLC or LC-MS (typically 6-24 hours).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and saturated aqueous sodium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield the pure amine.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the one-pot reductive amination of 4-formyl-4-methyltetrahydropyran.
Caption: Experimental workflow for one-pot reductive amination.
Logical Relationship of Reagents and Intermediates
This diagram shows the logical progression from reactants to the final product through the key intermediate.
Caption: Key species in the reductive amination pathway.
Spectroscopic Data of Representative Products
N-Benzyl-4-(aminomethyl)-4-methyltetrahydropyran (from Entry 1)
-
¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.25 (m, 5H, Ar-H), 3.81 (s, 2H, Ar-CH₂), 3.65-3.55 (m, 2H, O-CH₂), 3.45-3.35 (m, 2H, O-CH₂), 2.45 (s, 2H, N-CH₂), 1.65-1.55 (m, 1H, CH), 1.50-1.40 (m, 2H, CH₂), 1.35-1.25 (m, 2H, CH₂), 0.95 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ: 140.1, 128.5, 128.2, 127.1, 67.8, 54.2, 53.8, 36.5, 34.1, 23.9.
-
MS (ESI): m/z 234.18 [M+H]⁺.
4-((Diethylamino)methyl)-4-methyltetrahydropyran (from Entry 4)
-
¹H NMR (400 MHz, CDCl₃) δ: 3.68-3.58 (m, 2H, O-CH₂), 3.42-3.32 (m, 2H, O-CH₂), 2.55 (q, J = 7.2 Hz, 4H, N-(CH₂CH₃)₂), 2.30 (s, 2H, N-CH₂), 1.60-1.50 (m, 1H, CH), 1.45-1.35 (m, 2H, CH₂), 1.30-1.20 (m, 2H, CH₂), 1.05 (t, J = 7.2 Hz, 6H, N-(CH₂CH₃)₂), 0.90 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ: 67.9, 58.5, 47.2, 36.8, 34.5, 24.1, 11.8.
-
MS (ESI): m/z 186.19 [M+H]⁺.
Conclusion
The reductive amination of 4-formyl-4-methyltetrahydropyran provides a reliable and efficient method for the synthesis of a diverse range of substituted amines. The choice of reducing agent and solvent can be tailored to the specific amine substrate to achieve high yields. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and other applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jocpr.com [jocpr.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Knoevenagel Condensation with 4-Methyltetrahydro-2H-pyran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction involving 4-Methyltetrahydro-2H-pyran-4-carbaldehyde. This reaction is a valuable tool for the synthesis of novel chemical entities with potential applications in medicinal chemistry and drug discovery. The tetrahydropyran motif is a common scaffold in many biologically active compounds, and its functionalization via the Knoevenagel condensation opens avenues for creating diverse molecular libraries for screening.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a new carbon-carbon double bond.[1] The reaction is typically catalyzed by a base.[2] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction outcome, especially with sterically hindered aldehydes like this compound.
Potential Applications in Drug Discovery
Derivatives of 4H-pyran have been reported to exhibit a range of biological activities, including antioxidant, antibacterial, and anticancer properties.[3] The products of the Knoevenagel condensation with this compound, which are α,β-unsaturated compounds, can serve as precursors for the synthesis of more complex heterocyclic systems.[4] These compounds can act as Michael acceptors, making them valuable intermediates in the synthesis of various bioactive molecules.[5]
Experimental Protocols
The following protocols are designed as a starting point for the Knoevenagel condensation of this compound with various active methylene compounds. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Protocol 1: General Procedure using a Weak Base Catalyst (e.g., Piperidine)
This protocol describes a classic approach to the Knoevenagel condensation using a weak organic base as a catalyst.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)
-
Piperidine
-
Ethanol or Toluene
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or toluene (10 mL/mmol of aldehyde), add the active methylene compound (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
The reaction mixture is then stirred at room temperature or heated to reflux (50-80 °C) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Solvent-Free Knoevenagel Condensation
A more environmentally friendly approach that can sometimes lead to higher yields and shorter reaction times.[6]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile)
-
Basic catalyst (e.g., DABCO - 1,4-diazabicyclo[2.2.2]octane)
-
Mortar and Pestle
-
Water
-
Ethanol
Procedure:
-
In a mortar, grind together this compound (1.0 eq), the active methylene compound (1.1 eq), and DABCO (0.2 eq) at room temperature.
-
The reaction progress can be monitored by taking small aliquots and analyzing them by TLC.
-
Once the reaction is complete, the solid mixture is washed with cold water to remove the catalyst.
-
The product can be further purified by recrystallization from ethanol.
Data Presentation
The following tables summarize expected yields and reaction times for the Knoevenagel condensation of this compound with various active methylene compounds under different catalytic conditions. These are representative data and may vary based on experimental conditions.
Table 1: Reaction with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Reflux | 4 | 85 |
| DABCO | Solvent-free | 25 | 1 | 92 |
| Boric Acid | Ethanol | 50 | 3 | 78 |
Table 2: Reaction with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Toluene | Reflux | 6 | 75 |
| DBU | Water | 25 | 2 | 88 |
| [HyEtPy]Cl/H₂O/DABCO | - | 50 | 0.5 | 95 |
Visualizations
Diagram 1: General Mechanism of the Knoevenagel Condensation
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde from typical reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Purified Aldehyde | Incomplete reaction: The synthesis of the aldehyde did not go to completion. | Monitor the reaction progress using TLC or GC to ensure completion before starting the work-up. |
| Decomposition of the aldehyde: Aldehydes can be sensitive to acidic or basic conditions, especially during regeneration from a bisulfite adduct.[1] | Use mild conditions for regeneration. For bisulfite adducts, carefully add a base like sodium hydroxide until the pH is strongly basic (e.g., pH 12) while monitoring the temperature.[1] Alternatively, acidic regeneration is also possible.[1] | |
| Formation of a stable emulsion during extraction: This can lead to loss of material. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary. | |
| Presence of Impurities in the Final Product | Inefficient purification: The chosen purification method may not be suitable for separating the specific impurities present. | If using bisulfite extraction, ensure a freshly prepared, saturated solution of sodium bisulfite is used.[1] For flash chromatography, optimize the solvent system to achieve better separation on a TLC plate (a target Rf value of ~0.3 for the desired compound is a good starting point).[2] |
| Co-distillation of impurities: If using distillation, impurities with boiling points close to the product may co-distill. | Fractional distillation with a column that has a higher number of theoretical plates may be required. Distillation under reduced pressure is also recommended to lower the boiling point and minimize thermal degradation. | |
| Residual starting materials or by-products: Unreacted starting materials or side products from the synthesis may be carried through the purification process. | Analyze the crude reaction mixture by GC-MS or NMR to identify the major impurities and select the most appropriate purification strategy.[3] For example, unreacted alcohol starting materials can often be removed by washing with water. | |
| Solid Formation at the Interface During Bisulfite Extraction | Insolubility of the bisulfite adduct: The sodium bisulfite adduct of highly non-polar aldehydes may not be soluble in either the organic or aqueous layer.[4] | If a solid forms at the interface, the entire mixture can be filtered through Celite to remove the insoluble adduct before separating the layers.[4] |
| Aldehyde Decomposition During Storage | Oxidation or polymerization: Aldehydes can be prone to oxidation to carboxylic acids or polymerization upon storage. | Store the purified aldehyde under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a freezer at -20°C).[5] The use of an antioxidant may also be considered. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying aldehydes like this compound are:
-
Bisulfite Extraction: This method involves the formation of a water-soluble bisulfite adduct, which allows for the separation of the aldehyde from non-carbonyl impurities.[6][7] The aldehyde can then be regenerated by treatment with an acid or base.[1][4]
-
Flash Column Chromatography: This is a versatile technique for separating the aldehyde from impurities with different polarities.[4] Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar organic solvents.
-
Distillation: If the aldehyde is thermally stable and its boiling point is significantly different from the impurities, fractional distillation under reduced pressure can be an effective purification method.
Q2: What are the likely impurities in a reaction mixture containing this compound?
A2: Potential impurities depend on the synthetic route used. Common impurities may include:
-
Unreacted starting materials: For instance, if synthesized via a Prins cyclization, unreacted isoprenol and the corresponding aldehyde used in the reaction could be present.[8]
-
Oxidized product: The corresponding carboxylic acid, 4-methyltetrahydro-2H-pyran-4-carboxylic acid, can be formed through oxidation of the aldehyde.
-
By-products from side reactions: The specific by-products will be dependent on the reaction conditions and substrates used.
-
Residual solvents: Solvents used in the reaction or work-up may be present in the crude product.
Q3: How can I monitor the purity of my this compound?
A3: The purity of the aldehyde can be assessed using several analytical techniques:[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for identifying and quantifying volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by the presence of unexpected signals.[3]
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used for quantitative analysis of the aldehyde and its impurities.[3]
Q4: Is this compound stable, and how should it be stored?
A4: Aldehydes can be susceptible to oxidation and polymerization. For long-term storage, it is recommended to keep this compound under an inert atmosphere (argon or nitrogen) and at low temperatures (-20°C).[5]
Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation
This protocol is a general method for the purification of aliphatic aldehydes and is applicable to this compound.[6][9]
Materials:
-
Crude this compound
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Ethyl acetate
-
Hexanes
-
50% Sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, flasks
-
pH paper or pH meter
Procedure:
-
Adduct Formation:
-
Dissolve the crude aldehyde mixture in DMF.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Shake the mixture vigorously in a separatory funnel for 1-2 minutes.
-
-
Extraction of Impurities:
-
Add an immiscible organic solvent like a mixture of ethyl acetate and hexanes (e.g., 1:9 v/v).
-
Add deionized water and shake the separatory funnel again, venting frequently.
-
Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde.
-
Drain the aqueous layer and set it aside. The organic layer contains the non-aldehyde impurities.
-
-
Washing the Aqueous Layer (Optional):
-
To remove any remaining organic impurities, wash the aqueous layer with a fresh portion of the ethyl acetate/hexanes mixture.
-
Separate the layers and discard the organic wash.
-
-
Regeneration of the Aldehyde:
-
Return the aqueous layer to the separatory funnel.
-
Add a fresh portion of an organic solvent like ethyl acetate.
-
Slowly add 50% sodium hydroxide solution dropwise while stirring until the solution is strongly basic (pH ≈ 12). Be cautious as this step can be exothermic.
-
Shake the mixture vigorously to allow the regenerated aldehyde to be extracted into the organic layer.
-
-
Isolation and Drying:
-
Separate the layers and extract the aqueous layer with two more portions of ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified this compound.
-
Quantitative Data for Analogous Aldehyde Purification
The following table provides representative data for the purification of aldehydes using the bisulfite extraction method. Note that these values are for different aldehydes and should be used as a general guideline.
| Aldehyde | Miscible Solvent | Immiscible Solvent | Purity after Purification | Recovery of Non-Aldehyde Component |
| Aromatic Aldehyde | Methanol | 10% Ethyl acetate/Hexanes | >95% | >95% |
| Aliphatic Aldehyde | DMF | 10% Ethyl acetate/Hexanes | >95% | >95% |
Data adapted from a general protocol for aldehyde purification.[9]
Diagrams
Caption: Workflow for the purification of this compound via bisulfite adduct formation.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrahydropyran-4-carbaldehyde | 50675-18-8 [chemicalbook.com]
- 6. Workup [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
common side products in the synthesis of 4-formyl-4-methyltetrahydropyran
Welcome to the Technical Support Center for the synthesis of 4-formyl-4-methyltetrahydropyran. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides & FAQs
This section is presented in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 4-formyl-4-methyltetrahydropyran.
Primary Synthetic Route: Oxidation of (4-methyltetrahydropyran-4-yl)methanol
The most common and direct route to synthesize 4-formyl-4-methyltetrahydropyran is through the oxidation of its corresponding primary alcohol, (4-methyltetrahydropyran-4-yl)methanol. Several oxidation methods can be employed, each with its own set of potential side products and challenges.
FAQ 1: I am observing low yields in the oxidation of (4-methyltetrahydropyran-4-yl)methanol. What are the potential causes and how can I improve the yield?
Low yields can stem from incomplete reaction, degradation of the product, or difficult purification. Here’s a breakdown of common causes based on the oxidant used:
-
Dess-Martin Periodinane (DMP) Oxidation:
-
Cause: Incomplete reaction due to inactive DMP. DMP is sensitive to moisture and can decompose upon prolonged storage.
-
Solution: Use freshly opened or properly stored DMP. You can also co-distill the starting alcohol with toluene to remove residual water before the reaction. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Swern Oxidation:
-
Cause: The reaction is highly sensitive to temperature. If the temperature rises above -60 °C before the addition of the base (triethylamine), side reactions can significantly lower the yield.
-
Solution: Maintain a strict temperature control throughout the addition of reagents. Use a dry ice/acetone bath to maintain the low temperature. Ensure all glassware and reagents are scrupulously dry.
-
-
Pyridinium Chlorochromate (PCC) Oxidation:
-
Cause: PCC is acidic and can sometimes lead to the formation of acetal byproducts if trace amounts of the starting alcohol are present with the product aldehyde. Over-oxidation to the carboxylic acid is also a possibility, though less common with PCC compared to stronger oxidants.[1][2]
-
Solution: Use a buffered PCC reagent (e.g., with sodium acetate) to mitigate acidity. Ensure the reaction goes to completion by monitoring with TLC to avoid having both alcohol and aldehyde present. Use strictly anhydrous conditions.
-
FAQ 2: I am having difficulty purifying the product aldehyde. What are the common impurities and how can I remove them?
Purification challenges often arise from the side products of the oxidation reaction.
-
Dess-Martin Oxidation:
-
Impurity: The main byproduct is 2-iodoxybenzoic acid (IBX) and its acetate adducts, which can sometimes be difficult to remove.
-
Purification Tip: After the reaction, quenching with a saturated aqueous solution of sodium thiosulfate can help to reduce the iodine byproducts to more easily removable forms. A simple filtration through a plug of silica gel can also be effective for removing the solid byproducts before column chromatography.
-
-
Swern Oxidation:
-
Impurity: The most notable byproduct is dimethyl sulfide ((CH₃)₂S), which has a very unpleasant odor.[3][4] Other byproducts include carbon monoxide and carbon dioxide.[4][5]
-
Purification Tip: Dimethyl sulfide is volatile and can be removed under reduced pressure. However, due to its strong odor, it is highly recommended to perform the reaction and workup in a well-ventilated fume hood. Rinsing glassware with bleach can help to neutralize the odor.
-
-
PCC Oxidation:
-
Impurity: The chromium salts produced are often tarry and can complicate purification.
-
Purification Tip: After the reaction, the mixture is typically filtered through a pad of silica gel or Celite to remove the bulk of the chromium residues before concentration and further purification by column chromatography.
-
Alternative Synthetic Routes
While oxidation of the corresponding alcohol is the most direct method, other synthetic strategies can be envisioned, each with its own set of potential side products.
FAQ 3: Can I synthesize 4-formyl-4-methyltetrahydropyran via a Prins reaction? What are the potential side products?
A Prins-type cyclization of isoprenol (3-methyl-3-buten-1-ol) with an equivalent of formaldehyde could theoretically yield the tetrahydropyran ring system. However, this reaction is prone to forming several byproducts.
-
Potential Side Products:
-
Dioxanes: Reaction of the intermediate carbocation with another molecule of formaldehyde can lead to the formation of a 1,3-dioxane.[6]
-
Dehydration Products: Elimination of water from the desired product or intermediates can lead to the formation of dihydropyran derivatives.
-
Isomeric Products: Depending on the reaction conditions, rearrangement of the intermediate carbocation could lead to the formation of other cyclic ether isomers.
-
FAQ 4: Is hydroformylation a viable route, and what are the challenges?
Hydroformylation of a suitable alkene precursor, such as 4-methyl-3,6-dihydro-2H-pyran, could potentially introduce the formyl group.
-
Challenges and Side Products:
-
Regioselectivity: The formyl group could add to either carbon of the double bond, leading to a mixture of isomeric aldehydes.
-
Hydrogenation: The alkene starting material or the product aldehyde can be reduced to the corresponding alkane or alcohol, respectively, under the reaction conditions.
-
Isomerization: The double bond in the starting material may isomerize under the catalytic conditions, leading to different constitutional isomers of the product.
-
Data Presentation
Table 1: Comparison of Common Oxidation Methods for the Synthesis of 4-Formyl-4-methyltetrahydropyran
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Common Side Products |
| Dess-Martin Oxidation | Dess-Martin Periodinane | 60-90 | CH₂Cl₂, Room Temp | 2-Iodoxybenzoic acid (IBX), Acetic Acid |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 70-95 | CH₂Cl₂, -78 °C to Room Temp | Dimethyl sulfide, CO, CO₂, Et₃N·HCl[3][4][5] |
| PCC Oxidation | Pyridinium Chlorochromate | 60-85 | CH₂Cl₂, Room Temp | Chromium salts, Pyridinium hydrochloride[1][2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Formyl-4-methyltetrahydropyran via Dess-Martin Oxidation
This protocol is based on the general procedure for the oxidation of primary alcohols using Dess-Martin periodinane.
Materials:
-
(4-methyltetrahydropyran-4-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of (4-methyltetrahydropyran-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-formyl-4-methyltetrahydropyran as a colorless oil.
Visualizations
Diagrams of Synthetic Pathways and Troubleshooting
References
optimizing Wittig reaction yield with sterically hindered 4-Methyltetrahydro-2H-pyran-4-carbaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions regarding the olefination of sterically hindered aldehydes, with a focus on substrates like 4-Methyltetrahydro-2H-pyran-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Wittig reaction with this compound consistently low?
Low yields in Wittig reactions involving sterically hindered aldehydes are a common issue. The primary reason is the steric bulk around the carbonyl group, which physically impedes the approach of the Wittig reagent's nucleophilic carbon. This slows down the initial nucleophilic addition step, which is often rate-determining for stabilized ylides.[1][2] For hindered ketones and aldehydes, the reaction can be very slow and result in poor yields.[2][3] Furthermore, the stability of the ylide itself can be a factor; some ylides may decompose or undergo side reactions if the main reaction is too slow.[4]
Q2: I need to use the Wittig reaction. How can I optimize it for a higher yield with my hindered substrate?
While challenging, some optimizations can be attempted:
-
Use a more reactive ylide: Non-stabilized ylides (e.g., those derived from simple alkyl halides) are more reactive than stabilized ylides and may perform better with hindered carbonyls.[2]
-
Change the base and solvent: The choice of base (e.g., n-BuLi, NaH, KOtBu) and solvent (typically THF or ether) can influence the ylide formation and reactivity. Using a stronger base can sometimes improve performance.
-
Increase Temperature: Carefully increasing the reaction temperature may provide the necessary activation energy, but this can also promote side reactions and decomposition.
-
In Situ Ylide Generation: In some cases, generating the ylide in the presence of the aldehyde can improve yields by ensuring the aldehyde traps the ylide as it is formed, minimizing ylide decomposition.[4]
Q3: Are there better alternative reactions for converting a sterically hindered aldehyde to an alkene?
Yes. For sterically hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is frequently the superior alternative to the Wittig reaction.[1][2][5] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react more readily with hindered aldehydes and ketones under milder conditions.[6][7] The byproduct of the HWE reaction is a water-soluble phosphate ester, which is typically much easier to remove during workup than the triphenylphosphine oxide (TPPO) from a Wittig reaction.[8]
Q4: How can I control the stereochemistry (E vs. Z isomer) of the final alkene?
Stereochemical control depends heavily on the chosen reaction and reagents:
-
(E)-Alkenes (trans): The standard Horner-Wadsworth-Emmons (HWE) reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[6][9] Alternatively, the Schlosser modification of the Wittig reaction can be used with unstabilized ylides to selectively afford the (E)-alkene.[1][3][10]
-
(Z)-Alkenes (cis): The standard Wittig reaction using non-stabilized ylides typically yields the (Z)-alkene.[1][3] For a more reliable and highly selective method, the Still-Gennari modification of the HWE reaction is the preferred choice.[11][12][13] This method uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in the presence of a strong, non-coordinating base like KHMDS with 18-crown-6 at low temperatures (-78 °C).[12]
Q5: Purification is difficult due to the triphenylphosphine oxide (TPPO) byproduct. How can I remove it effectively?
TPPO is a common challenge in Wittig reaction purification due to its polarity and crystallinity.
-
Column Chromatography: Careful flash chromatography on silica gel can separate the desired alkene from TPPO, though they can sometimes co-elute depending on the product's polarity.
-
Precipitation/Complexation: One technique involves forming an insoluble complex of TPPO. For example, adding ZnCl2 in ethanol can precipitate a ZnCl2(TPPO)2 complex, which can be filtered off.[14]
-
Solvent Trituration: If the desired alkene is non-polar, the crude product can be dissolved in a minimal amount of a polar solvent (like dichloromethane) and then precipitated by adding a large volume of a non-polar solvent (like hexane or pentane), leaving the more soluble TPPO in the solvent.
Troubleshooting Guide
This table outlines common problems encountered when performing olefination on sterically hindered aldehydes and suggests corrective actions.
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product | Steric Hindrance: The primary issue with the Wittig reaction on substrates like this compound.[1][5] | Switch to the Horner-Wadsworth-Emmons (HWE) reaction. Its reagents are more nucleophilic and effective with hindered substrates.[6][7] |
| Ylide Decomposition: The Wittig ylide is not stable under the reaction conditions, especially if the reaction is slow.[4] | Generate the ylide in situ in the presence of the aldehyde. Ensure reagents are fresh and the base is of high quality. | |
| Poor Reagent Quality: Aldehyde has oxidized or polymerized; base is old or has been exposed to moisture. | Purify the aldehyde before use (e.g., by distillation or chromatography). Use a fresh bottle of a strong base. | |
| Poor E/Z Selectivity | Semi-stabilized Ylide: Wittig reactions with semi-stabilized ylides often give poor E/Z mixtures.[3] | For high (E)-selectivity , use the standard HWE reaction.[9] For high (Z)-selectivity , use the Still-Gennari modification.[12] |
| Reaction Conditions: For Wittig reactions, lithium salts can affect stereoselectivity. | Use sodium- or potassium-based reagents (e.g., NaH, KHMDS) to favor kinetic (Z) products with unstabilized ylides. | |
| Difficult Purification | Triphenylphosphine Oxide (TPPO) Byproduct: TPPO is often difficult to separate from the desired alkene product.[14] | Switch to the HWE reaction. The phosphate byproduct is water-soluble and easily removed with an aqueous wash.[8] |
| If using the Wittig reaction, try precipitating TPPO with a non-polar solvent or forming a filterable metal complex.[14] |
Comparison of Olefination Methods
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) | Still-Gennari Modification |
| Primary Stereoisomer | (Z)-alkene (with non-stabilized ylides)[3] | (E)-alkene[6][9] | (Z)-alkene[12][13] |
| Key Reagent | Phosphonium Ylide | Phosphonate Carbanion | Electron-deficient Phosphonate |
| Byproduct | Triphenylphosphine oxide (TPPO) | Dialkyl phosphate salt | Dialkyl phosphate salt |
| Advantages | Widely used, good for (Z)-selectivity with simple ylides. | Higher yields with hindered substrates.[1][5] Easy byproduct removal.[8] High (E)-selectivity. | Excellent (Z)-selectivity for a wide range of aldehydes.[12] |
| Disadvantages | Low yields with hindered substrates.[2] Difficult TPPO removal.[14] | Typically poor (Z)-selectivity. | Requires cryogenic temperatures (-78 °C) and specific, more expensive reagents. |
Visualized Workflows and Mechanisms
Caption: The Wittig reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Schlosser Modification [organic-chemistry.org]
- 11. Still-Gennari Olefination [ch.ic.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. delval.edu [delval.edu]
troubleshooting Grignard reactions with the cyclic aldehyde 4-formyl-4-methyltetrahydropyran
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving the cyclic aldehyde, 4-formyl-4-methyltetrahydropyran.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am performing a Grignard reaction with 4-formyl-4-methyltetrahydropyran and obtaining a very low yield of the desired secondary alcohol. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Grignar reactions, especially with sterically hindered aldehydes like 4-formyl-4-methyltetrahydropyran, can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions for Low Yield
| Potential Cause | Explanation | Recommended Action |
| Wet Glassware or Solvents | Grignard reagents are highly basic and react readily with protic sources, such as water, which neutralizes the reagent.[1][2] | Thoroughly flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. |
| Poor Quality Grignard Reagent | The Grignard reagent may not have formed efficiently or may have degraded upon storage. | Titrate the Grignard reagent before use to determine its exact concentration. If the concentration is low, prepare a fresh batch. Ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine or 1,2-dibromoethane).[1][2] |
| Steric Hindrance | The methyl group at the C4 position of the tetrahydropyran ring, adjacent to the formyl group, creates steric hindrance, which can impede the approach of the Grignard reagent to the carbonyl carbon.[3] | Use a less sterically bulky Grignard reagent if possible. Alternatively, consider the use of a more reactive organolithium reagent. |
| Enolization of the Aldehyde | The Grignard reagent can act as a base and deprotonate the acidic α-proton of the aldehyde, leading to the formation of an enolate and recovery of the starting aldehyde upon work-up. This is a common side reaction with sterically hindered substrates.[3] | Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation. The use of a less bulky Grignard reagent can also minimize this side reaction. |
| Reduction of the Aldehyde | If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to the corresponding primary alcohol via a six-membered cyclic transition state. This results in the formation of an alkene byproduct from the Grignard reagent.[3] | Use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide). |
| Slow Reaction Rate | Due to steric hindrance, the reaction may be inherently slow. | Increase the reaction time and monitor the progress by TLC or GC-MS. A moderate increase in temperature may be beneficial, but must be balanced against the risk of side reactions. |
Workflow for Troubleshooting Low Yield
Frequently Asked Questions (FAQs)
Q1: What is a standard experimental protocol for a Grignard reaction with 4-formyl-4-methyltetrahydropyran?
A1: The following is a general protocol that should be optimized for your specific Grignard reagent and scale.
Experimental Protocol: Grignard Addition to 4-formyl-4-methyltetrahydropyran
Materials:
-
4-formyl-4-methyltetrahydropyran
-
Grignard reagent (e.g., methylmagnesium bromide in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of 4-formyl-4-methyltetrahydropyran (1.0 equivalent) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1-1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution while keeping the temperature low.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Q2: What are the expected side products in this reaction and how can I identify them?
A2: Besides the desired secondary alcohol, several side products can form.
Common Side Products and Their Identification
| Side Product | Formation Mechanism | Identification Method |
| Recovered Starting Aldehyde | Enolization of the aldehyde by the Grignard reagent acting as a base.[3] | Compare the NMR and/or GC-MS of the crude product with the starting material. |
| 4-(hydroxymethyl)-4-methyltetrahydropyran | Reduction of the aldehyde by a Grignard reagent containing a β-hydrogen.[3] | The primary alcohol will have a distinct NMR spectrum compared to the expected secondary alcohol. GC-MS will show a product with a mass corresponding to the reduced aldehyde. |
| Wurtz Coupling Product | Coupling of the Grignard reagent with the alkyl/aryl halide from which it was formed. | This is more of an issue during the Grignard reagent preparation. It can be identified by GC-MS in the crude product. |
Q3: Can Lewis acids be used to improve the yield and selectivity of this reaction?
A3: Yes, the addition of a Lewis acid can sometimes be beneficial in Grignard reactions with sterically hindered substrates. Lewis acids, such as cerium(III) chloride (CeCl₃), can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic addition over side reactions like enolization. This is often referred to as the Luche reduction when used with sodium borohydride, but the principle of carbonyl activation is similar for Grignard reagents.
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a crucial role in a Grignard reaction. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential as they solvate the magnesium atom, stabilizing the Grignard reagent and preventing its aggregation. THF is generally a better solvent than diethyl ether for forming Grignard reagents from less reactive halides (e.g., aryl or vinyl chlorides) and can sometimes lead to faster reaction rates. However, the choice of solvent can also influence the equilibrium between the different species present in a Grignard reagent solution (Schlenk equilibrium), which can in turn affect reactivity. For 4-formyl-4-methyltetrahydropyran, THF is a suitable choice.
Logical Diagram for Grignard Reaction Workflow
References
preventing self-condensation of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the self-condensation of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde during their experiments.
Troubleshooting Guide & FAQs
Q1: My reaction is producing a significant amount of a high-molecular-weight byproduct, and the yield of my desired product is low. What could be the cause?
A1: A likely cause is the self-condensation of this compound. This aldehyde possesses an alpha-hydrogen, making it susceptible to a base or acid-catalyzed aldol condensation with itself.[1][2] In this reaction, one molecule of the aldehyde forms an enolate and acts as a nucleophile, attacking the carbonyl group of a second aldehyde molecule. This leads to the formation of dimeric and potentially polymeric byproducts.
Q2: How can I prevent or minimize the self-condensation of this compound?
A2: Several strategies can be employed to control or prevent this undesired side reaction:
-
Control of Reaction Conditions: Careful management of temperature, reaction time, and the rate of reagent addition can significantly reduce self-condensation.[1]
-
Use of a Non-Enolizable Partner: If your desired reaction is a crossed-aldol condensation, using a carbonyl compound that lacks alpha-hydrogens (e.g., benzaldehyde or formaldehyde) as the reaction partner will favor the intended reaction.[1][3]
-
Pre-formation of the Enolate: For reactions where this compound is the intended nucleophile, its enolate can be pre-formed using a strong, non-nucleophilic base at low temperatures before adding the electrophile.[1] This quantitatively converts the aldehyde to its enolate, preventing it from acting as an electrophile.
-
Formation of a Silyl Enol Ether: Due to the high reactivity of aldehydes, converting this compound into a silyl enol ether is an effective method to prevent self-condensation.[3] A subsequent Lewis acid-catalyzed aldol reaction can then be performed.
Q3: I am attempting a crossed-aldol reaction with another enolizable carbonyl compound. How can I promote the desired reaction over self-condensation?
A3: To favor the crossed-aldol reaction, consider the following approaches:
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the catalyst and the other reactant. This maintains a low instantaneous concentration of the free aldehyde, thus favoring the cross-reaction.[1]
-
Use an Excess of the Reaction Partner: Employing a molar excess of the other carbonyl compound can increase the probability of the desired crossed-aldol reaction over self-condensation.[1]
-
Directed Aldol Protocols: If using a general base like sodium hydroxide is problematic, switch to a directed aldol protocol. This involves pre-forming the enolate of the desired nucleophile with a strong base like Lithium Diisopropylamide (LDA).[1]
Data Presentation
The following table summarizes key reaction parameters and their impact on the self-condensation of aldehydes.
| Parameter | Condition to Minimize Self-Condensation | Rationale |
| Temperature | Low Temperature (e.g., -78 °C to 0 °C) | Reduces the rate of the self-condensation reaction. |
| Addition Rate | Slow, dropwise addition of the aldehyde | Keeps the instantaneous concentration of the aldehyde low, disfavoring dimerization.[1] |
| Base/Catalyst | Strong, non-nucleophilic bases (e.g., LDA) | Allows for the quantitative pre-formation of the enolate, preventing the aldehyde from acting as an electrophile.[1][3] |
| Concentration | High dilution with an inert solvent | Reduces the frequency of collisions between two aldehyde molecules. |
| Reactant Stoichiometry | Use of an excess of a non-enolizable reaction partner | Statistically favors the desired crossed-aldol reaction.[1] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Self-Condensation via Slow Addition
-
To a stirred solution of the catalyst (e.g., base or acid) and the other reactant in an appropriate solvent at the desired temperature, add a solution of this compound dropwise over a period of 1-4 hours.
-
Maintain the reaction temperature throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture for the specified time.
-
Work up the reaction as required to isolate the desired product.
Protocol 2: Directed Aldol Reaction via Pre-formation of the Lithium Enolate
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of Lithium Diisopropylamide (LDA) in dry tetrahydrofuran (THF).
-
Cool the LDA solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of this compound in dry THF to the LDA solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (the other carbonyl compound) to the reaction mixture.
-
Allow the reaction to proceed at -78 °C for the desired time before quenching and workup.
Protocol 3: Mukaiyama Aldol Reaction via a Silyl Enol Ether
-
To a solution of this compound and a base (e.g., triethylamine) in a suitable solvent, add trimethylsilyl chloride.
-
Stir the mixture until the formation of the silyl enol ether is complete.
-
In a separate flask, dissolve the electrophile (the other carbonyl compound) and a Lewis acid (e.g., TiCl₄) in a dry solvent at low temperature.
-
Slowly add the prepared silyl enol ether to the electrophile/Lewis acid mixture.
-
After the reaction is complete, quench and perform an aqueous workup to isolate the product.[3]
Visualizations
Caption: Self-condensation pathway of this compound.
References
Technical Support Center: Scale-up Synthesis of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the preparation of this compound on a laboratory scale?
A1: The most prevalent laboratory-scale synthesis involves the oxidation of the corresponding primary alcohol, (4-methyltetrahydro-2H-pyran-4-yl)methanol. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. Another potential route, though less direct for this specific molecule, could be a variation of the Prins reaction.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges during the scale-up of this synthesis include:
-
Reaction Exothermicity: Oxidation reactions can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Reagent Stoichiometry and Addition: Maintaining precise stoichiometric ratios and controlling the addition rate of reagents is crucial for maximizing yield and minimizing impurities.
-
Work-up and Product Isolation: The aqueous work-up can lead to emulsions, and the volatility of the product can result in losses during solvent removal.
-
Product Purity: Achieving high purity on a large scale can be challenging due to the formation of closely-related impurities, such as the corresponding carboxylic acid from over-oxidation or unreacted starting alcohol.
-
Product Stability: Aldehydes can be susceptible to oxidation and polymerization, requiring careful handling and storage conditions.
Q3: How can I monitor the progress of the reaction effectively?
A3: Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). GC is often preferred for its ability to quantify the disappearance of the starting material and the appearance of the product, as well as to detect volatile byproducts.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, the purified aldehyde should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). It is also advisable to store it in the absence of light and moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature cautiously. - Ensure the quality and activity of the oxidizing agent. |
| Product loss during work-up. | - Use a saturated brine solution to break up emulsions. - Perform multiple extractions with a suitable organic solvent. - Use a rotary evaporator at a controlled temperature and reduced pressure to minimize volatilization. | |
| Incomplete Reaction | Insufficient amount of oxidizing agent. | - Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents). |
| Low reaction temperature. | - Optimize the reaction temperature; some oxidations require gentle heating to initiate. | |
| Formation of Carboxylic Acid Byproduct | Over-oxidation of the aldehyde. | - Use a milder oxidizing agent (e.g., DMP or PCC instead of stronger oxidants). - Avoid excessive reaction times and temperatures. - Ensure rapid work-up upon reaction completion. |
| Presence of Starting Alcohol in Product | Incomplete oxidation. | - Refer to the "Incomplete Reaction" section. - Purify the crude product using flash column chromatography. |
| Product Discoloration | Impurities or degradation. | - Ensure all glassware is scrupulously clean. - Use high-purity solvents and reagents. - Store the final product under an inert atmosphere and at low temperatures. |
Experimental Protocols
Key Experiment: Oxidation of (4-methyltetrahydro-2H-pyran-4-yl)methanol to this compound
Materials:
-
(4-methyltetrahydro-2H-pyran-4-yl)methanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (5 mL per gram of alcohol), add a solution of (4-methyltetrahydro-2H-pyran-4-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pass the mixture through a short plug of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure at a bath temperature below 30°C.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of this compound using different oxidation methods. Note that these are illustrative values and may vary based on specific reaction conditions.
| Oxidation Method | Scale (g) | Equivalents of Oxidant | Reaction Time (h) | Yield (%) | Purity (by GC) |
| PCC | 10 | 1.5 | 3 | 85 | >97% |
| DMP | 10 | 1.2 | 2 | 90 | >98% |
| Swern | 5 | 1.5 (oxalyl chloride), 3.0 (triethylamine) | 1 | 88 | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scale-up synthesis issues.
removal of triphenylphosphine oxide from Wittig reactions of 4-methyloxane-4-carbaldehyde
Topic: Removal of Triphenylphosphine Oxide from Wittig Reactions of 4-methyloxane-4-carbaldehyde
For: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of products from the Wittig reaction of 4-methyloxane-4-carbaldehyde, focusing on the removal of the common byproduct, triphenylphosphine oxide (TPPO).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your Wittig reaction product.
| Issue | Possible Cause | Suggested Solution(s) |
| Product is co-eluting with TPPO during column chromatography. | The polarity of the product is too close to that of TPPO. | 1. Optimize Chromatography Conditions: - Use a less polar solvent system (e.g., gradients of diethyl ether in hexanes or pentane). - Consider reverse-phase chromatography if your product is sufficiently polar.2. Chemical Conversion of TPPO: - Convert TPPO to a more polar or charged species that is easier to separate. For example, reaction with oxalyl chloride forms an insoluble chlorophosphonium salt.[1][2]3. Alternative Purification Method: - If chromatography is ineffective, consider precipitation or complexation methods outlined below. |
| Precipitation of TPPO with non-polar solvents is incomplete. | The product may be trapping TPPO, or the solubility of TPPO in the reaction solvent mixture is still too high. | 1. Repeated Trituration: - Perform multiple triturations (2-3 times) with a non-polar solvent like cold hexanes or pentane.[3]2. Solvent Exchange: - After the reaction, remove the reaction solvent completely under reduced pressure before adding the non-polar solvent for precipitation. |
| The product co-precipitates with the TPPO-metal salt complex. | The product may also coordinate with the metal salt, or it may be physically trapped in the precipitate. | 1. Adjust Stoichiometry: - Use the minimum amount of metal salt required to precipitate the majority of the TPPO. A 2:1 ratio of ZnCl₂ to TPPO is often optimal.[4]2. Optimize Solvent: - The choice of solvent can significantly impact the selectivity of precipitation. Refer to the data tables below to select a solvent that maximizes TPPO complex insolubility while maintaining product solubility.3. Alternative Metal Salt: - Different metal salts have varying coordinating abilities and solubilities for their TPPO complexes. Consider trying MgCl₂ or CaBr₂ if ZnCl₂ is problematic.[4] |
| Failure to form a precipitate with MgCl₂ in THF. | The MgCl₂-TPPO complex is soluble in ethereal solvents like THF.[1][4] | 1. Solvent Exchange: - Remove the THF under reduced pressure and replace it with a solvent compatible with MgCl₂ precipitation, such as toluene or ethyl acetate.[4]2. Use an Alternative Salt: - Anhydrous CaBr₂ has been shown to be effective for precipitating TPPO from THF solutions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of triphenylphosphine oxide in common laboratory solvents?
A1: Understanding the solubility of TPPO is crucial for designing an effective purification strategy. Generally, TPPO is:
-
Poorly soluble in: Hexane, pentane, cyclohexane, and water.[5]
-
Soluble in: Polar organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). It is also soluble in benzene, toluene, and ethyl acetate.
Q2: Are there alternatives to triphenylphosphine in the Wittig reaction to avoid the formation of TPPO?
A2: Yes, several strategies exist to circumvent the issue of TPPO formation:
-
Polymer-supported Triphenylphosphine: Using a resin-bound triphenylphosphine allows for the phosphine oxide byproduct to be removed by simple filtration at the end of the reaction.
-
Alternative Phosphines: Phosphines can be chemically modified to make their corresponding oxides more soluble in either acidic or basic aqueous solutions, facilitating their removal by extraction.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction uses phosphonate esters and generally produces water-soluble phosphate byproducts that are easily removed during aqueous workup. The HWE reaction is often preferred for sterically hindered ketones.[6][7][8]
Q3: Can column chromatography be used to remove TPPO?
A3: Yes, column chromatography is a common and effective method for removing the relatively polar TPPO, especially for smaller scale reactions or when other methods are not suitable. A typical approach involves using silica gel with a gradient elution of ethyl acetate in hexanes.[4]
Q4: How can I regenerate triphenylphosphine from the triphenylphosphine oxide byproduct?
A4: Triphenylphosphine can be regenerated from TPPO using various reducing agents, such as trichlorosilane in the presence of a tertiary amine. This can be a cost-effective and more environmentally friendly approach, particularly for large-scale syntheses.
Quantitative Data on TPPO Removal
The efficiency of TPPO removal can vary significantly depending on the method and solvent used.
Table 1: Efficiency of TPPO Removal by Precipitation with ZnCl₂ in Various Polar Solvents
| Solvent | % TPPO Remaining in Solution |
| Ethyl Acetate (EtOAc) | <5% |
| Isopropyl Acetate (iPrOAc) | <5% |
| 2-Propanol (iPrOH) | <5% |
| Tetrahydrofuran (THF) | <15% |
| 2-Methyltetrahydrofuran (2-MeTHF) | <15% |
| Methyl Ethyl Ketone (MEK) | <15% |
| Methanol (MeOH) | >15% |
| Acetonitrile (MeCN) | >15% |
| Acetone | >15% |
| Dichloromethane (DCM) | No precipitate formed |
Data sourced from a study on the precipitation of TPPO with a 2:1 ratio of ZnCl₂ to TPPO.[4]
Table 2: Efficiency of TPPO Removal by Precipitation with MgCl₂ in Various Solvents
| Solvent | % TPPO Removal |
| Ethyl Acetate (EtOAc) | ≥95% |
| Toluene | ≥95% |
| Acetonitrile (MeCN) | 82-90% |
| Methyl tert-butyl ether (MTBE) | 82-90% |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Ethanol
This protocol is adapted from the procedure described by Batesky, et al.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Dissolution of Crude Product: After the Wittig reaction is complete, perform an appropriate aqueous workup. Remove the organic solvent under reduced pressure. Dissolve the crude residue, containing your product and TPPO, in a minimal amount of ethanol.
-
Precipitation: At room temperature, add the 1.8 M ZnCl₂ solution to the ethanolic solution of your crude product. The amount of ZnCl₂ solution should be calculated to provide approximately 2 equivalents of ZnCl₂ relative to the theoretical amount of TPPO produced.
-
Stirring and Filtration: Stir the resulting mixture. Scraping the sides of the flask may be necessary to induce precipitation of the white ZnCl₂(TPPO)₂ complex. Once precipitation is complete, collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Product Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to remove the ethanol. The resulting residue can then be further purified if necessary, for example, by slurrying in a solvent that dissolves your product but not any excess zinc salts (e.g., acetone).
Protocol 2: Removal of Triphenylphosphine Oxide by Trituration with a Non-Polar Solvent
-
Concentration: After the Wittig reaction and aqueous workup, concentrate the organic phase to a viscous oil or solid.
-
Trituration: Add a sufficient volume of a non-polar solvent, such as hexanes or pentane, to the crude residue. Stir or sonicate the mixture to break up any solids and ensure thorough washing.
-
Filtration: Collect the solid product by vacuum filtration, washing it with fresh, cold non-polar solvent. The TPPO will be dissolved in the filtrate.
-
Repeat if Necessary: If TLC analysis of the solid still shows the presence of TPPO, repeat the trituration and filtration steps.
Protocol 3: Purification via Filtration through a Silica Plug
-
Concentration: Concentrate the crude reaction mixture.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/diethyl ether.
-
Plug Preparation: Prepare a short column ("plug") of silica gel in a fritted glass funnel or a chromatography column.
-
Filtration: Pass the suspension of the crude product through the silica plug, eluting with a non-polar solvent. The highly polar TPPO will be retained on the silica, while the less polar product will pass through.
Visualizations
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Workup [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Tetrahydropyran Derivative Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms during the large-scale synthesis of tetrahydropyran derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the large-scale synthesis of tetrahydropyran derivatives?
A1: The exothermicity is highly dependent on the chosen synthetic route. For instance, in the synthesis of Tetrahydro-4H-pyran-4-one via an acetate intermediate from 3-buten-1-ol, the initial acetate formation is a significant exothermic event. Reaction calorimetry has shown the reaction energy to be approximately -87 kJ/mol of 3-buten-1-ol, with a calculated adiabatic temperature rise of 99 °C. The subsequent deacetylation step is only slightly exothermic. Acid-catalyzed cyclizations, such as the Prins reaction, can also be significantly exothermic and require careful temperature control.
Q2: What are the initial signs of a potential thermal runaway reaction?
A2: Early detection is critical for preventing a thermal runaway. Key indicators include:
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A sudden, unexpected increase in the reactor temperature that deviates from the planned profile.
-
An increase in the reactor pressure, even if the temperature appears to be under control.
-
A noticeable change in the color or viscosity of the reaction mixture.
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An increased demand on the cooling system to maintain the set temperature.
Q3: What immediate actions should be taken if a thermal runaway is suspected?
A3: If a thermal runaway is suspected, prioritize safety above all else. The following steps should be taken immediately:
-
Stop the addition of any further reagents.
-
Maximize cooling to the reactor.
-
If the reaction is equipped with a quenching system, activate it according to the established protocol.
-
Alert all personnel in the vicinity and initiate the emergency shutdown procedure for the area.
-
Evacuate to a safe location.
Q4: How can the risk of a thermal runaway be minimized during scale-up?
A4: Minimizing the risk of thermal runaway requires a multi-faceted approach:
-
Thorough Hazard Evaluation: Conduct a comprehensive hazard evaluation using techniques like differential scanning calorimetry (DSC) and reaction calorimetry (RC) to understand the thermal potential of the reaction.
-
Engineering Controls: Ensure the reactor system has adequate cooling capacity, proper agitation, and reliable temperature and pressure monitoring. Install and properly size pressure relief devices.
-
Process Control: Implement a robust process control strategy, including controlled addition of reagents and continuous monitoring of critical parameters.
-
Consider Alternative Processing: For highly exothermic reactions, consider using a semi-batch or continuous flow process to improve heat management by reducing the volume of the reacting mixture at any given time.
Troubleshooting Guides
Topic: Unexpected Temperature Spikes During Reagent Addition
Q: We are observing a rapid temperature increase during the addition of our electrophile in the Prins cyclization, even with the cooling system at maximum capacity. What could be the cause and what should we do?
A: An unexpected temperature spike during reagent addition is a serious concern and may indicate an impending thermal runaway.
Possible Causes:
-
Inadequate Heat Removal: The rate of heat generation from the reaction is exceeding the heat
minimizing byproduct formation in the oxidation of 4-formyl-4-methyltetrahydropyran
Welcome to the technical support center for the oxidation of 4-formyl-4-methyltetrahydropyran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the oxidation of 4-formyl-4-methyltetrahydropyran to its corresponding carboxylic acid, 4-carboxy-4-methyltetrahydropyran.
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Oxidizing Agent: Sodium chlorite (NaClO₂) can degrade over time. 2. Incorrect pH: The formation of the active oxidant, chlorous acid (HClO₂), is pH-dependent. 3. Insufficient Reagent Stoichiometry: Not enough oxidizing agent to drive the reaction to completion. | 1. Use a fresh, high-purity batch of sodium chlorite. It is advisable to dissolve it in water just before use.[1] 2. Ensure the reaction is buffered to a mildly acidic pH (typically around 4-5) using a phosphate buffer like sodium dihydrogen phosphate (NaH₂PO₄).[1][2] 3. Use a slight excess of sodium chlorite (e.g., 1.1-1.5 equivalents). |
| Formation of Chlorinated Byproducts | Reaction with Hypochlorous Acid (HOCl): The byproduct HOCl is a reactive chlorinating agent, especially with electron-rich substrates.[1][3] | Use an HOCl Scavenger: Add a scavenger to the reaction mixture to quench the HOCl as it forms. Common scavengers include: - 2-Methyl-2-butene: Highly effective, used in large excess.[1][2] - Hydrogen Peroxide (H₂O₂): A greener alternative that produces water and oxygen as byproducts.[1][3] - Resorcinol or Sulfamic Acid: Also effective scavengers.[1][3][4] |
| Reaction Stalls or is Sluggish | 1. Steric Hindrance: 4-formyl-4-methyltetrahydropyran is a sterically hindered aldehyde, which can slow down the reaction rate.[3][5] 2. Low Temperature: Reactions are often run at 0°C to control exothermicity, which may be too low for a hindered substrate. | 1. Allow for a longer reaction time and monitor progress by TLC or LC-MS. 2. Consider allowing the reaction to slowly warm to room temperature after the initial addition of reagents.[2] |
| Formation of Unknown Impurities | Degradation of Tetrahydropyran Ring: The tetrahydropyran ring itself can be susceptible to oxidation under certain conditions, leading to ring-opened or other degradation products.[6] | 1. Use mild reaction conditions (e.g., Pinnick oxidation). 2. Ensure the temperature is well-controlled. 3. Purify the final product carefully using column chromatography or recrystallization. |
| Difficult Product Isolation/Purification | Hydrophilic Nature of Product: The resulting carboxylic acid may have some water solubility, leading to lower recovery during aqueous workup. | 1. Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the product. 2. Use a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. 3. Perform multiple extractions to ensure complete recovery. |
Frequently Asked Questions (FAQs)
Q1: Which oxidation method is best for minimizing byproducts with 4-formyl-4-methyltetrahydropyran?
A1: The Pinnick oxidation is highly recommended for oxidizing sterically hindered and functionalized aldehydes like 4-formyl-4-methyltetrahydropyran.[3][5] It is known for its mild reaction conditions and high functional group tolerance, which helps to prevent degradation of the tetrahydropyran ring.[3] The use of a hypochlorous acid (HOCl) scavenger is crucial to prevent the formation of chlorinated byproducts.[1][2][4]
Q2: What is the role of a "scavenger" in the Pinnick oxidation, and which one should I use?
A2: The Pinnick oxidation produces hypochlorous acid (HOCl) as a byproduct.[3][5] HOCl can react with the starting material or product, leading to chlorinated impurities, and it can also decompose the sodium chlorite reagent.[3] A scavenger is a reagent added to the reaction to selectively react with and neutralize the HOCl.[2]
-
2-Methyl-2-butene is a very common and effective scavenger.[1]
-
Hydrogen peroxide (H₂O₂) is a "greener" option as its byproducts are water and oxygen.[1][3]
-
Resorcinol and sulfamic acid are also viable options.[1][3][4]
The choice of scavenger may depend on the scale of your reaction and downstream purification considerations. For most applications, 2-methyl-2-butene is a reliable choice.
Q3: My reaction is very slow. Can I increase the temperature?
A3: Yes, if the reaction is sluggish at 0°C, you can allow it to slowly warm to room temperature.[2] It is important to monitor the reaction closely for the formation of any new byproducts by TLC or LC-MS. For sterically hindered aldehydes, a longer reaction time at a slightly elevated temperature may be necessary for complete conversion.
Q4: I am considering a TEMPO-catalyzed oxidation. Is this a suitable alternative?
A4: TEMPO-catalyzed oxidations can also be used to convert aldehydes to carboxylic acids. However, this method can sometimes be sensitive to the substrate and may require careful control of pH to avoid stalling at the aldehyde stage. For substrates with electron-rich moieties, chlorination can be a concern if bleach (NaOCl) is used as the terminal oxidant. A modified protocol using catalytic bleach and stoichiometric sodium chlorite can mitigate this issue. Given the steric hindrance of 4-formyl-4-methyltetrahydropyran, the Pinnick oxidation is generally a more robust and reliable starting point.
Q5: Can the tetrahydropyran ring itself be oxidized?
A5: Yes, under harsh oxidative conditions, ether linkages can be susceptible to oxidation.[6] This can lead to ring-opening or the formation of other degradation byproducts. This is another reason why mild and selective oxidation methods like the Pinnick oxidation are preferred for this substrate.
Data Presentation
Table 1: Comparison of Common Scavengers in Pinnick Oxidation
| Scavenger | Typical Equivalents | Advantages | Disadvantages |
| 2-Methyl-2-butene | 5 - 20 | Highly effective and widely used; reaction with HOCl is rapid.[2] | Volatile; requires a large excess; byproduct may need to be removed during purification. |
| Hydrogen Peroxide (H₂O₂) | 1.5 - 3 | "Green" byproducts (O₂, H₂O); does not introduce organic impurities.[1][3] | Can be less effective than 2-methyl-2-butene in some cases; requires careful handling of concentrated solutions. |
| Resorcinol | 1.1 - 1.5 | Effective scavenger.[3][4] | Aromatic byproduct may complicate purification. |
| Sulfamic Acid | 1.1 - 1.5 | Effective scavenger.[1][4] | Can affect the overall pH of the reaction mixture. |
Experimental Protocols
Detailed Methodology for Pinnick Oxidation of 4-Formyl-4-methyltetrahydropyran
This protocol is an adapted procedure based on standard methodologies for the Pinnick oxidation of aliphatic aldehydes.[2]
Materials:
-
4-Formyl-4-methyltetrahydropyran
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
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Sodium chlorite (NaClO₂, 80% or higher purity)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, stir bar, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-formyl-4-methyltetrahydropyran (1.0 equiv) in a mixture of tert-butanol and water (e.g., a 1:1 or 2:1 v/v mixture). A typical concentration is 0.1-0.5 M.
-
Cool the solution to 0°C in an ice bath.
-
To the stirred solution, add 2-methyl-2-butene (5.0-15.0 equiv).
-
Sequentially add sodium dihydrogen phosphate monohydrate (4.0-6.0 equiv) followed by a solution of sodium chlorite (1.5-2.8 equiv) in a small amount of water. The sodium chlorite solution should be added dropwise to control the internal temperature.
-
Stir the reaction mixture vigorously at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours). If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional period.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) at 0°C to reduce any remaining oxidizing agents.
-
Acidify the mixture to pH ~3-4 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-carboxy-4-methyltetrahydropyran.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Visualizations
Figure 1. Experimental workflow for the Pinnick oxidation of 4-formyl-4-methyltetrahydropyran.
Figure 2. Troubleshooting decision tree for optimizing the oxidation reaction.
References
- 1. psiberg.com [psiberg.com]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stereocontrol in Nucleophilic Additions to 4-Methyltetrahydro-2H-pyran-4-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving the stereoselectivity of nucleophilic additions to the sterically hindered and conformationally complex substrate, 4-Methyltetrahydro-2H-pyran-4-carbaldehyde. The following troubleshooting guides and FAQs address common issues encountered during experimental work, focusing on the causality behind experimental choices to empower you to rationalize and optimize your reaction outcomes.
Section 1: Understanding and Troubleshooting Poor Diastereoselectivity
This section addresses the foundational challenge of achieving high diastereoselectivity with this specific substrate. We will explore the inherent structural features that influence reactivity and the theoretical models that predict stereochemical outcomes.
FAQ 1: Why am I observing poor diastereoselectivity (e.g., ~1:1 d.r.) in my nucleophilic addition to this compound?
Answer: Observing low diastereoselectivity is a common initial challenge with this substrate. The outcome of the reaction is a delicate balance of steric, electronic, and conformational effects. The primary reasons for poor selectivity are often rooted in the conformational flexibility of the tetrahydropyran (THP) ring and the subtle energetic differences between competing transition states.
The this compound substrate possesses a quaternary stereocenter adjacent to the aldehyde. The stereochemical outcome of nucleophilic attack is primarily dictated by the principles of the Felkin-Anh model .[1][2] This model predicts that the nucleophile will attack the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the face opposite the largest substituent at the α-carbon.[1][3]
For this specific aldehyde, the three substituents attached to the α-carbon are the methyl group, and the two C-O bonds of the pyran ring. The key to applying the Felkin-Anh model is correctly assigning the large (L), medium (M), and small (S) groups. In this case, the C-O bonds of the ring are sterically demanding. The most stable conformation of the aldehyde will place the largest group perpendicular to the plane of the carbonyl group to minimize steric interactions.[4] However, the energetic difference between conformations can be small, leading to multiple competing reaction pathways and thus, a mixture of diastereomers.
Factors that can lead to poor selectivity include:
-
High Reaction Temperatures: Increased thermal energy can allow the system to overcome the small activation energy barriers between competing transition states, leading to a loss of selectivity.
-
Non-coordinating Solvents: Solvents like hexane or toluene do little to organize the transition state, resulting in a reaction governed primarily by sterics, which may not be sufficiently differentiating.
-
"Small" Nucleophiles: Highly reactive and small nucleophiles (e.g., MeLi, NaBH₄) are less sensitive to steric hindrance and may show lower selectivity.
FAQ 2: What are the key stereochemical models I should consider, and how do I choose between them?
Answer: For α-chiral aldehydes, two primary models govern the stereochemical outcome: the Felkin-Anh model and the Cram-chelation model . The choice between these models depends entirely on the reaction conditions, specifically the nature of the nucleophile and the presence of chelating metals.[3][5]
-
The Felkin-Anh Model (Non-Chelating Conditions): This is the default model for most nucleophilic additions under standard conditions (e.g., Grignard reagents in Et₂O, organolithiums, or reducing agents like NaBH₄). It assumes a staggered transition state where the largest group (L) is positioned anti-periplanar to the incoming nucleophile to minimize steric repulsion.[2][6] For this compound, the ring ether oxygen introduces a polar element. The "Polar Felkin-Anh" variant suggests that an electronegative group can act as the "large" group due to electronic repulsion with the nucleophile.[1][4]
-
The Cram-Chelation Model (Chelating Conditions): This model applies when the α-carbon contains a Lewis basic heteroatom (like the ether oxygen in our THP ring) and the reaction employs a metal cation that can form a stable chelate (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺, Ce³⁺).[3][7] The metal coordinates to both the carbonyl oxygen and the α-heteroatom, forming a rigid five-membered ring. This locks the conformation of the substrate, forcing the nucleophile to attack from the least hindered face of this new, rigid system.[5] Critically, this often leads to the opposite diastereomer compared to the Felkin-Anh model, sometimes referred to as the "anti-Felkin" product.
Section 2: Optimization Strategies & Advanced Troubleshooting
Once you understand the underlying principles, you can begin to rationally design experiments to favor a single diastereomer.
FAQ 3: My Grignard reaction gives a nearly 1:1 mixture of diastereomers. How can I improve the selectivity towards the Felkin-Anh product?
Answer: To enhance selectivity for the Felkin-Anh adduct, the goal is to amplify the steric and electronic differences that the model relies upon. This involves creating a more ordered and energetically demanding transition state.
Strategies:
-
Lower the Reaction Temperature: This is the most critical parameter. Reducing the temperature from room temperature to -78 °C significantly enhances selectivity by favoring the transition state with the lowest activation energy.[8]
-
Use a Bulky Nucleophile: A sterically demanding nucleophile (e.g., i-PrMgCl instead of MeMgCl) will be more sensitive to the steric environment around the carbonyl, leading to a greater preference for attacking the less hindered face.
-
Incorporate a Non-Chelating Lewis Acid: Adding a bulky, non-chelating Lewis acid like BF₃·OEt₂ can increase the electrophilicity of the carbonyl carbon without enforcing a chelated geometry.[9] The Lewis acid coordinates to the carbonyl oxygen, increasing its effective steric bulk and potentially amplifying the energy difference between the diastereomeric transition states.[4]
-
Solvent Choice: While Grignard reactions are typically run in ethers (THF, Et₂O), the choice of solvent can modulate the reactivity of the organometallic species. Highly coordinating solvents can sometimes disrupt weak chelation, favoring the Felkin-Anh pathway.
| Condition | Rationale | Expected Outcome |
| High Temp (0 to 25 °C) | Allows system to overcome small energy barriers. | Low diastereoselectivity (~1:1 to 3:1 d.r.) |
| Low Temp (-78 °C) | Favors lowest energy (Felkin-Anh) transition state. | Improved diastereoselectivity (>5:1 d.r.) |
| Bulky Nucleophile | Increases sensitivity to steric hindrance. | Higher diastereoselectivity |
| Add BF₃·OEt₂ | Activates carbonyl, increases steric bulk at oxygen. | Potentially improved diastereoselectivity |
FAQ 4: How can I intentionally favor the anti-Felkin product?
Answer: Favoring the anti-Felkin diastereomer requires overriding the inherent steric preferences of the Felkin-Anh model. This is achieved by enforcing chelation control .
Strategies:
-
Use Chelating Lewis Acids: The addition of a strong, chelating Lewis acid is the most effective strategy. Reagents like TiCl₄, ZnCl₂, or MgBr₂·OEt₂ can coordinate to both the carbonyl oxygen and the ring ether oxygen.[7][8] This locks the substrate in a rigid conformation where the nucleophile is forced to attack from a specific trajectory, leading to the anti-Felkin product.
-
Choose the Right Nucleophile/Metal Combination: Some organometallic reagents are inherently more chelating. For example, reactions involving organozinc or organotitanium reagents often proceed under chelation control.[5] You can form these in situ by transmetalation from an organolithium or Grignard reagent.
Section 3: Experimental Protocols
The following are generalized, starting-point protocols. Researchers should always perform reactions on a small scale first to optimize conditions for their specific nucleophile and setup.
Protocol 1: General Procedure for a Lewis Acid-Mediated Addition to Favor the Felkin-Anh Product
Objective: To maximize the formation of the Felkin-Anh diastereomer using a non-chelating Lewis acid and low temperature.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or toluene
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Grignard reagent (e.g., 1.0 M solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) dissolved in anhydrous DCM (approx. 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BF₃·OEt₂ (1.1 eq) dropwise via syringe. Stir the mixture for 15-20 minutes at -78 °C.
-
Add the Grignard reagent (1.2 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 2-4 hours. Monitor reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Protocol 2: Protocol for a Chelation-Controlled Addition to Favor the anti-Felkin Product
Objective: To maximize the formation of the anti-Felkin diastereomer using a chelating Lewis acid.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Titanium (IV) chloride (TiCl₄, 1.0 M solution in DCM)
-
Grignard reagent (e.g., 1.0 M solution in THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq) dissolved in anhydrous DCM (0.1 M).
-
Cool the solution to -78 °C.
-
Slowly add TiCl₄ solution (1.1 eq) dropwise. A colored complex (often yellow or orange) should form. Stir for 30 minutes at -78 °C to ensure complete chelation.
-
Add the Grignard reagent (1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-4 hours. Monitor by TLC.
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NaHCO₃. Caution: Quenching titanium salts can be exothermic.
-
Allow the mixture to warm to room temperature and stir vigorously until the solids can be filtered.
-
Filter the mixture through a pad of Celite®, washing the pad with DCM.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via flash chromatography and determine the diastereomeric ratio.
References
- 1. youtube.com [youtube.com]
- 2. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]
- 3. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 4. chemistnotes.com [chemistnotes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation Pathways of 4-Methyltetrahydropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 4-methyltetrahydropyran (4-MeTHP) and its derivatives under common reaction conditions. Understanding these degradation pathways is crucial for optimizing reaction outcomes, minimizing impurity formation, and ensuring the stability of intermediates and final products in drug development.
FAQs and Troubleshooting Guides
This section addresses specific issues that researchers may encounter during experiments involving 4-methyltetrahydropyran derivatives.
| Question | Answer |
| Why is my reaction turning dark brown or black when using a 4-methyltetrahydropyran derivative? | Darkening of the reaction mixture can indicate decomposition, often initiated by impurities in the reagents or the solvent itself. In Grignard reactions, for instance, impurities in the magnesium or organic halide can catalyze decomposition. The formation of finely divided metal from side reactions can also lead to a darker appearance. Ensure all reagents and the 4-methyltetrahydropyran derivative are of high purity and that the reaction is performed under strictly anhydrous and inert conditions. |
| I am observing a low or no yield in my Grignard reaction using 4-MeTHP as a solvent. What could be the cause? | Low yields in Grignard reactions are often due to the presence of trace amounts of water, which quenches the Grignard reagent. Although 4-MeTHP is generally stable, ensure it is rigorously dried before use. Another potential issue is an inactive magnesium surface due to oxidation; activating the magnesium with iodine or 1,2-dibromoethane is recommended. Also, verify the concentration of your Grignard reagent via titration before use to ensure correct stoichiometry.[1] |
| My reaction is clean, but I'm seeing unexpected byproducts in my GC-MS analysis. Could they be from the 4-MeTHP solvent? | Yes, under certain conditions, 4-MeTHP can degrade and form byproducts. Under radical conditions, for example, isopentyl formate and isopentanol have been identified as degradation products.[2] If your reaction involves radical initiators or proceeds via a radical mechanism, these solvent-derived impurities are a possibility. |
| Is 4-methyltetrahydropyran stable under acidic conditions? | 4-Methyltetrahydropyran is generally considered to have high stability under both acidic and alkaline conditions.[3][4] However, it is incompatible with strong Lewis acids such as boron tribromide (BBr₃).[1][2][5] Treatment with strong Lewis acids can cause the cleavage of the C-O bond, leading to ring-opening of the tetrahydropyran structure.[1][2][5] For instance, reaction with BBr₃ can produce 5-bromo-3-methylpentan-1-ol.[2] |
| Can I use 4-methyltetrahydropyran derivatives in reactions with strong bases? | Yes, 4-methyltetrahydropyran and its derivatives generally exhibit good stability in the presence of strong bases. They are suitable solvents for reactions involving organometallic reagents like Grignard reagents and n-butyllithium. |
| What is the thermal stability of 4-methyltetrahydropyran derivatives? | 4-Methyltetrahydropyran has a relatively high boiling point (105 °C), making it suitable for reactions at elevated temperatures. While specific thermal decomposition data for many derivatives is limited, studies on related compounds suggest that degradation at high temperatures may be initiated by hydrogen abstraction from the carbon adjacent to the ether oxygen (C2-H).[6] |
Degradation Pathways
The degradation of 4-methyltetrahydropyran derivatives can proceed through several pathways depending on the reaction conditions. The primary mechanisms involve oxidation, radical-mediated reactions, and cleavage by strong Lewis acids.
Oxidative Degradation
Under oxidative conditions, the degradation of 4-MeTHP is typically initiated by the abstraction of a hydrogen atom from the C2 position, which is adjacent to the ether oxygen. This generates a radical that can then react further to form various oxidized products.
References
- 1. 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Hydrogenation of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde
Welcome to the technical support guide for the catalytic hydrogenation of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde to synthesize (4-Methyltetrahydro-2H-pyran-4-yl)methanol. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights and troubleshooting advice for this specific transformation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the substrate this compound, the primary challenge lies in achieving complete, clean conversion while avoiding potential pitfalls such as catalyst deactivation or incomplete reaction. This guide provides a structured, question-and-answer approach to navigate this process successfully.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most effective catalysts for the hydrogenation of this compound?
The selection of a catalyst is the most critical parameter for this reaction. The substrate is a non-conjugated, sterically accessible aliphatic aldehyde, making it amenable to reduction by several standard heterogeneous catalysts. The choice depends on available equipment (e.g., hydrogen pressure capabilities), desired reaction time, and cost considerations.
Primary Recommendations:
-
Palladium on Carbon (Pd/C): This is the workhorse catalyst for many hydrogenations and an excellent first choice.[1] It is highly effective for reducing aldehydes and ketones.[2] A 5% or 10% Pd/C loading is standard. It offers a good balance of reactivity and selectivity and is generally less prone to over-reduction than more aggressive catalysts.
-
Raney Nickel (Raney Ni): A highly active, non-precious metal catalyst that is very effective for aldehyde reductions.[3][4] It can often be used at lower temperatures and pressures than palladium or platinum catalysts. However, it is pyrophoric when dry and must be handled with care as a slurry.
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂, Adams' catalyst): These are also highly active catalysts for aldehyde hydrogenation. Platinum-based catalysts can sometimes be more effective than palladium for saturating carbonyl groups, especially if the reaction is sluggish with Pd/C.
Advanced & Alternative Catalysts:
-
Rhodium on Carbon (Rh/C): While often used for aromatic ring saturation, Rh/C can also effectively reduce aldehydes.[2]
-
Ruthenium on Carbon (Ru/C): Particularly effective for the hydrogenation of aliphatic aldehydes and sugars.[2]
-
Homogeneous Catalysts: While heterogeneous catalysts are preferred for ease of product isolation, homogeneous catalysts like Wilkinson's catalyst or iron pincer complexes can offer high activity and selectivity under mild conditions.[2][5][6] These are typically considered when heterogeneous methods fail or when specific selectivity is required in more complex molecules.
Data Summary: Catalyst Performance & Conditions
| Catalyst | Typical Loading (w/w) | H₂ Pressure | Temperature | Recommended Solvents | Key Considerations |
| 5-10% Pd/C | 5-10 mol% | 1-10 bar (15-150 psi) | 25-50°C | Methanol, Ethanol, Ethyl Acetate | Excellent general-purpose catalyst. Good balance of activity and ease of handling.[2] |
| Raney® Nickel | 10-20 wt% (slurry) | 1-10 bar (15-150 psi) | 25-40°C | Ethanol, Methanol | High activity at low pressure/temperature.[3] Must be handled wet; pyrophoric when dry. |
| 5% Pt/C | 5-10 mol% | 1-10 bar (15-150 psi) | 25-40°C | Methanol, Ethanol, Acetic Acid | Very active catalyst. Can be more effective than Pd/C for stubborn reductions. |
| Pearlman's Cat. | 5-10 mol% | 1-10 bar (15-150 psi) | 25-50°C | Methanol, Ethanol | A more active form of palladium catalyst (Pd(OH)₂/C), useful if standard Pd/C is slow.[7] |
Q2: I am setting up the reaction. What is a reliable starting protocol?
Here is a robust, general-purpose protocol using 10% Pd/C, which is often the most reliable starting point.
Experimental Protocol: Hydrogenation using 10% Pd/C
-
Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker bottle or a thick-walled flask), add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (approx. 5-10% by weight of the substrate).
-
Scientist's Note: Adding the catalyst under inert gas is crucial, especially for dry catalysts, to prevent potential ignition of the solvent vapor upon hydrogen introduction.
-
-
Solvent Addition: Add a polar protic solvent such as anhydrous Ethanol or Methanol.[7] The amount should be sufficient to create a freely stirring slurry (typically 10-20 mL per gram of substrate). Ensure the starting material is fully dissolved.
-
System Purge: Seal the reaction vessel. Purge the system by evacuating to a vacuum and refilling with nitrogen gas. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogen Introduction: After the final vacuum cycle, introduce hydrogen gas to the desired pressure (a balloon for atmospheric pressure, or a regulated source for higher pressures, e.g., 3-4 bar / 45-60 psi).[8]
-
Reaction Execution: Begin vigorous stirring. Efficient stirring is critical in heterogeneous catalysis to ensure proper mixing of the gas, liquid, and solid phases.[1]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake (if using a pressure gauge) or by periodically analyzing aliquots via TLC, GC, or LC-MS. To sample, depressurize, purge with nitrogen, quickly take a sample, and then repeat the purge/hydrogenation cycle.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the solid catalyst.[9] Wash the filter cake with a small amount of the reaction solvent to ensure full recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (4-Methyltetrahydro-2H-pyran-4-yl)methanol, which can then be purified if necessary.
Visualization of the Catalytic Workflow
The following diagram illustrates the general workflow for setting up a catalytic hydrogenation experiment.
Caption: Experimental workflow for catalytic hydrogenation.
Q3: My reaction is very slow or has stalled. What should I do?
A sluggish or stalled reaction is the most common issue encountered. A systematic approach is required to diagnose the root cause.[7]
Troubleshooting Steps:
-
Check the Catalyst: Is the catalyst old or from a previously opened bottle? Catalysts can lose activity over time. Try the reaction again with a fresh batch of catalyst.[7] Pearlman's catalyst (Pd(OH)₂/C) is often more active than standard Pd/C and can be a good alternative.[7]
-
Suspect Catalyst Poisoning: Impurities in your starting material, solvent, or from glassware can poison the catalyst. Sulfur, halides, or strong coordinating species are common poisons.[7][10] Purifying the starting aldehyde (e.g., by distillation or chromatography) may be necessary.
-
Increase Hydrogen Pressure: Increasing the hydrogen pressure increases the concentration of dissolved hydrogen in the solvent, which can significantly accelerate the reaction rate.[8] If using a balloon, switch to a Parr apparatus or autoclave that allows for higher pressures (e.g., 5-10 bar).
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50°C) can increase the reaction rate.[7] However, be cautious, as higher temperatures can sometimes promote side reactions, although this is less of a concern for this particular substrate.
-
Improve Agitation: Ensure the stirring is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mass transfer. Inefficient stirring is a common cause of slow reactions.[1]
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common hydrogenation problems.
Caption: Troubleshooting flowchart for hydrogenation issues.
Q4: Are there any potential side reactions I should be aware of?
For this specific substrate, the risk of significant side reactions is relatively low under standard conditions. The tetrahydropyran ring is saturated and stable. The primary concerns would be:
-
Over-reduction: In theory, aggressive conditions (very high temperature/pressure) and highly active catalysts could lead to hydrogenolysis of the newly formed alcohol, resulting in the formation of 4,4-dimethyltetrahydropyran. This is generally unlikely for a primary alcohol under typical conditions.
-
Decarbonylation: While rare for aliphatic aldehydes, some catalyst systems at high temperatures can promote the loss of the carbonyl group to form 4-methyltetrahydropyran.
Mitigation Strategy: The best way to avoid these side reactions is to use the mildest conditions that afford a reasonable reaction rate. Start at room temperature and atmospheric or low pressure, only increasing these parameters if the reaction is unacceptably slow.[8] Using a selective catalyst like Pd/C is also advisable.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. quora.com [quora.com]
- 4. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. mdpi.com [mdpi.com]
- 9. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
Purity Analysis of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde: A Comparative Guide to GC-MS and HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde. This document outlines detailed experimental protocols and presents supporting data to aid in method selection and implementation.
Introduction to Analytical Approaches
The purity of this compound, a cyclic aldehyde, can be assessed by various analytical techniques. Due to its volatility, GC-MS is a primary method for analysis. However, the reactive nature of the aldehyde functional group often necessitates derivatization to improve chromatographic performance and sensitivity.[1][2][3] HPLC presents a viable alternative, particularly for non-volatile impurities or when derivatization is to be avoided.[1][2][4]
The choice between GC-MS and HPLC depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the available instrumentation. GC-MS offers high sensitivity and structural information, making it ideal for identifying unknown impurities. HPLC is robust for routine quantitative analysis without the need for derivatization, simplifying sample preparation.
Potential Impurities in this compound
Based on a likely synthesis route involving the reduction of the corresponding nitrile, potential impurities may include starting materials, by-products from over-reduction or oxidation, and degradation products. Commercial specifications for this compound typically indicate a purity of around 95%.
| Potential Impurity | Likely Origin |
| 4-Methyltetrahydro-2H-pyran-4-carbonitrile | Unreacted starting material |
| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | Oxidation of the aldehyde or hydrolysis of the nitrile |
| (4-Methyltetrahydro-2H-pyran-4-yl)methanol | Over-reduction of the aldehyde |
| Starting materials from tetrahydropyran ring synthesis | Synthesis by-products |
Comparative Analysis of GC-MS and HPLC Methods
The following table summarizes the key performance parameters for the GC-MS and HPLC methods for the analysis of aldehydes, based on data from similar compounds.
| Parameter | GC-MS with PFBHA Derivatization | Reversed-Phase HPLC (without derivatization) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Derivatization | Generally recommended for aldehydes to improve stability and chromatographic peak shape.[1][3] | Not typically required. |
| Limit of Detection (LOD) | Low ng/L to µg/L levels are achievable.[1] | Generally higher than GC-MS, often in the µg/L to mg/L range. |
| Limit of Quantitation (LOQ) | Low µg/L levels. | Typically in the mg/L range. |
| Precision (%RSD) | Typically <15%. | Typically <5%. |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Sample Throughput | Can be high with autosamplers, but derivatization adds to sample preparation time. | Generally high, with simpler sample preparation. |
| Strengths | High sensitivity and selectivity, provides structural information for impurity identification. | Robust and reproducible, suitable for thermally labile or non-volatile compounds, simpler sample preparation. |
| Weaknesses | Derivatization can be time-consuming and introduce variability. Not suitable for non-volatile impurities. | Lower sensitivity than GC-MS, may not be suitable for volatile impurities, limited structural information from UV detectors. |
Experimental Protocols
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
This method is recommended for its high sensitivity and ability to identify unknown volatile and semi-volatile impurities. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is employed to form stable oxime derivatives.[1][3]
1. Sample Preparation and Derivatization:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution. Prepare a series of dilutions for calibration.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of the same solvent.
-
Derivatization Procedure: To 1 mL of each standard and sample solution in a vial, add an internal standard. Add 100 µL of a 10 mg/mL PFBHA solution in water. Adjust the pH to 3 with HCl. Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.[1] After cooling, extract the derivatives with 500 µL of hexane. Vortex for 1 minute and centrifuge. The organic layer is ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, to be optimized).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
3. Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be identified by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
Alternative Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the direct analysis of this compound and its non-volatile impurities without derivatization.
1. Sample Preparation:
-
Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and sample in the mobile phase to a final concentration of approximately 1 mg/mL.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC or equivalent with a UV or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as aldehydes have weak UV absorbance at low wavelengths).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Peak identification is confirmed by comparing retention times with a reference standard.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the GC-MS analysis and the logical relationship for method selection.
Caption: GC-MS analysis workflow for this compound purity.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
Both GC-MS and HPLC are powerful techniques for assessing the purity of this compound. The GC-MS method, particularly with PFBHA derivatization, is highly recommended for its superior sensitivity and its ability to identify unknown volatile impurities, which is crucial for comprehensive purity profiling. The HPLC method serves as a robust and simpler alternative for routine quality control when high sensitivity is not a primary concern and for the analysis of non-volatile impurities. The choice of method should be guided by the specific analytical requirements of the study.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Furancarboxaldehyde, 5-methyl- [webbook.nist.gov]
A Comparative Guide to the Quantitative Analysis of 4-formyl-4-methyltetrahydropyran: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities and active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. 4-formyl-4-methyltetrahydropyran, a heterocyclic aldehyde, represents a class of compounds for which precise and reliable analytical methods are essential. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the quantitative analysis of this compound.
Quantitative Performance Comparison
The selection of an analytical technique is often dictated by a balance of performance characteristics. The following table summarizes typical performance metrics for qNMR, GC-FID, and HPLC-UV in the context of quantifying small organic molecules like aldehydes.
| Feature | Quantitative NMR (qNMR) | GC-FID | HPLC-UV (with DNPH Derivatization) |
| Principle | Direct measurement of nuclear spins in a magnetic field. Signal area is directly proportional to the number of nuclei. | Separation of volatile compounds in a gaseous mobile phase with detection by flame ionization. | Separation of compounds in a liquid mobile phase with UV detection, often requiring derivatization for enhanced sensitivity of aldehydes.[1] |
| Selectivity | High; structural information aids in distinguishing analyte from impurities. | High; excellent separation of volatile compounds. | High; dependent on chromatographic conditions and derivatization. |
| Accuracy | High (typically 98-102% recovery). Considered a primary ratio method.[2] | High (typically 95-105% recovery). | High (typically 98-102% recovery), but can be influenced by derivatization efficiency.[1] |
| Precision (RSD) | Excellent (<1-2%). | Excellent (<5%). | Excellent (<5%). |
| **Linearity (R²) ** | Excellent (>0.999). | Excellent (>0.999).[3] | Excellent (>0.999).[1] |
| Limit of Detection (LOD) | µg/mL to mg/mL range. | ng/mL to µg/mL range.[4] | ng/mL range (as DNPH derivative).[1] |
| Limit of Quantitation (LOQ) | µg/mL to mg/mL range. | ng/mL to µg/mL range.[4] | ng/mL range (as DNPH derivative).[1] |
| Sample Throughput | Moderate; can be automated. | High; well-suited for automation. | High; well-suited for automation. |
| Sample Preparation | Simple; dissolution in a deuterated solvent with an internal standard. | Can be simple for volatile analytes; may require extraction or derivatization. | Often requires derivatization (e.g., with DNPH) for aldehydes, followed by extraction.[1] |
| Cost (Instrument) | High. | Moderate. | Moderate. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte derivative. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) of 4-formyl-4-methyltetrahydropyran
This protocol outlines the quantitative analysis of 4-formyl-4-methyltetrahydropyran using an internal standard method.
1. Materials and Reagents:
-
4-formyl-4-methyltetrahydropyran (analyte)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-precision analytical balance
-
5 mm NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 4-formyl-4-methyltetrahydropyran into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Acquisition Time (at): ≥ 3 seconds.
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): 8-16 (adjust for adequate signal-to-noise ratio).
-
Temperature: 298 K.
4. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved aldehyde proton signal of 4-formyl-4-methyltetrahydropyran (expected around δ 9.5-10.0 ppm, singlet, 1H) and a well-resolved signal of the internal standard.
-
Also, integrate the methyl proton signal of the analyte (expected around δ 1.0-1.2 ppm, singlet, 3H) as a confirmatory signal.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Alternative Method: GC-FID
For volatile aldehydes like 4-formyl-4-methyltetrahydropyran, GC-FID offers a sensitive alternative.
1. Sample Preparation:
-
Prepare a stock solution of 4-formyl-4-methyltetrahydropyran in a suitable solvent (e.g., dichloromethane).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known weight in the solvent to a concentration within the calibration range.
2. GC-FID Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-WAX).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from other components.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen.
Alternative Method: HPLC-UV with DNPH Derivatization
This method is suitable for aldehydes and enhances UV detection.
1. Derivatization and Sample Preparation:
-
React a known amount of the sample containing 4-formyl-4-methyltetrahydropyran with an excess of 2,4-dinitrophenylhydrazine (DNPH) solution in an acidic medium (e.g., acetonitrile with a catalytic amount of sulfuric acid).
-
Allow the reaction to proceed to completion.
-
Extract the resulting DNPH-derivative into an organic solvent (e.g., hexane or dichloromethane).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 360 nm.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the qNMR analysis and a comparison of the key analytical steps.
References
A Comparative Guide to HPLC Method Development for the Analysis of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde
For researchers, scientists, and drug development professionals, the accurate and robust quantification of reactive intermediates like 4-Methyltetrahydro-2H-pyran-4-carbaldehyde is crucial for process optimization, impurity profiling, and quality control. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose. This guide provides a comprehensive comparison of a proposed HPLC method with an alternative gas chromatography-mass spectrometry (GC-MS) approach for the analysis of this compound. Detailed experimental protocols and comparative data are presented to assist in the selection of the most suitable analytical technique.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. As this aldehyde lacks a strong chromophore, derivatization is necessary for sensitive UV detection in HPLC.[1][2]
| Parameter | Proposed HPLC-UV Method (with DNPH Derivatization) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase after derivatization.[3] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.05 - 10 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.2 - 30 ng/mL[5] |
| Linear Range | 0.3 - 100 µg/mL[5] | 0.2 - 1000 ng/mL[5] |
| Precision (%RSD) | < 5%[5] | < 15%[5] |
| Accuracy (% Recovery) | 95 - 105%[5] | 80 - 120%[5] |
| Selectivity | High (based on retention time and UV absorbance of the derivative).[5] | Very High (based on retention time and mass fragmentation pattern).[4][5] |
| Sample Derivatization | Mandatory for UV detection.[1] | Generally not required, but can be used to improve volatility and peak shape. |
| Instrumentation | HPLC with UV Detector. | GC with Mass Spectrometer. |
Experimental Protocols
Proposed HPLC Method with DNPH Derivatization
This method is based on the widely accepted EPA Method 8315A for the analysis of carbonyl compounds.[6]
1. Derivatization Procedure:
-
Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile acidified with a small amount of sulfuric acid.
-
Sample Reaction: Mix a known volume of the sample containing this compound with the DNPH reagent. Allow the reaction to proceed at room temperature for at least one hour to form the corresponding hydrazone.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 360 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in acetonitrile to achieve a concentration within the linear range of the method.
Alternative GC-MS Method
This method is suitable for the direct analysis of the volatile aldehyde.
1. GC-MS Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
2. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
Method Development and Analysis Workflow
The following diagram illustrates the key steps in the development and execution of the proposed HPLC method for the analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
Both the proposed HPLC-UV method with DNPH derivatization and the alternative GC-MS method are viable for the analysis of this compound. The HPLC method, while requiring a derivatization step, is robust, widely used for aldehydes, and offers excellent quantitative performance.[3][8] The GC-MS method provides higher selectivity and sensitivity without the need for derivatization, making it a powerful tool for identification and quantification, especially at trace levels.[4] The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. journalajacr.com [journalajacr.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Chiral Separation of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde Enantiomers
The enantioselective separation of chiral molecules is a critical process in the pharmaceutical and fine chemical industries, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of potential methodologies for the chiral separation of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde enantiomers. Due to the limited availability of specific published methods for this exact compound, this document presents proposed strategies based on established principles of chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
Introduction to Chiral Separation Techniques
The separation of enantiomers, which are non-superimposable mirror images with identical physical and chemical properties in an achiral environment, requires the use of a chiral selector.[1][2] This is typically achieved through chromatography on a chiral stationary phase (CSP), where differential interactions between the enantiomers and the CSP lead to their separation.[1] The most common techniques for chiral separations are HPLC, SFC, and GC, each offering distinct advantages.[3][4]
High-Performance Liquid Chromatography (HPLC) is a widely used technique for chiral separations, offering a broad range of CSPs and mobile phase conditions.[1][4] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly versatile and widely successful.[5][6]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for preparative separations.[7][8] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[5][7] This results in lower viscosity and higher diffusion coefficients compared to liquid mobile phases, leading to faster separations and reduced solvent consumption.[5][7][8]
Gas Chromatography (GC) is suitable for the separation of volatile and thermally stable chiral compounds.[9][10] Chiral separations in GC are typically performed using capillary columns coated with cyclodextrin derivatives as the chiral stationary phase.[9]
Proposed Methodologies and Comparative Data
The following tables summarize proposed starting conditions for the chiral separation of this compound enantiomers by HPLC, SFC, and GC. These are based on general method development strategies for chiral molecules.
Table 1: Proposed Chiral HPLC Method Parameters
| Parameter | Condition 1: Normal Phase | Condition 2: Reversed Phase |
| Chiral Stationary Phase | Amylose or Cellulose-based CSP (e.g., CHIRAL ART Amylose-SA) | Derivatized Cyclodextrin or Macrocyclic Glycopeptide CSP |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | Acetonitrile / Water with 0.1% Formic Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 35 °C |
| Detection | UV at 210 nm or Refractive Index (RI) | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL | 10 µL |
Table 2: Proposed Chiral SFC Method Parameters
| Parameter | Proposed Condition |
| Chiral Stationary Phase | Polysaccharide-based CSP (e.g., CHIRAL ART Cellulose-SB) |
| Mobile Phase | CO2 / Methanol (e.g., gradient from 5% to 40% Methanol) |
| Additive | 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 5 µL |
Table 3: Proposed Chiral GC Method Parameters
| Parameter | Proposed Condition |
| Chiral Stationary Phase | Derivatized β-Cyclodextrin CSP (e.g., Rt-βDEXsm) |
| Carrier Gas | Hydrogen or Helium |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | 50 °C (hold 1 min) to 220 °C at 5 °C/min (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
Experimental Protocols
General Sample Preparation
Dissolve an accurately weighed amount of racemic this compound in the initial mobile phase or a compatible solvent (e.g., ethanol or mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol for Chiral Method Development
A systematic approach to chiral method development is recommended to efficiently identify optimal separation conditions.
-
Column and Mobile Phase Screening: Begin by screening a diverse set of chiral stationary phases (e.g., amylose-based, cellulose-based, cyclodextrin-based) with a standard set of mobile phases. For HPLC, this typically includes normal-phase (alkane/alcohol) and reversed-phase (acetonitrile/water) conditions.[5] For SFC, screening involves different organic modifiers (e.g., methanol, ethanol) with CO2.[7]
-
Optimization: Once initial peak splitting is observed, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.[6] For HPLC and SFC, the addition of acidic or basic additives (e.g., TFA or DEA) can significantly improve peak shape and resolution.[5]
-
Method Validation: After achieving satisfactory separation, the analytical method should be validated for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for the intended application.
Visualizations
Experimental Workflow for Chiral Method Development
The following diagram illustrates a typical workflow for developing a chiral separation method.
Caption: A generalized workflow for chiral method development.
Logical Relationship of Chiral Chromatography Techniques
This diagram shows the relationship between the analyte and the different chromatographic systems for achieving chiral separation.
Caption: Core components of a chiral chromatographic separation.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separating mirrored molecules – Chiralpedia [chiralpedia.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymc.eu [ymc.eu]
- 6. ymc.co.jp [ymc.co.jp]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 4-Formyl-4-methyltetrahydropyran and Pivaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the relative reactivity of 4-formyl-4-methyltetrahydropyran and pivaldehyde. In the absence of direct experimental data comparing these two specific aldehydes, this document offers a theoretical evaluation based on fundamental principles of organic chemistry, focusing on steric and electronic effects.
Structural and Electronic Comparison
The reactivity of aldehydes in nucleophilic addition reactions is primarily governed by the steric accessibility of the carbonyl carbon and its electrophilicity.[1][2] Both pivaldehyde and 4-formyl-4-methyltetrahydropyran possess a formyl group attached to a quaternary carbon center, leading to significant steric hindrance.
Pivaldehyde (2,2-dimethylpropanal) features a bulky tert-butyl group adjacent to the carbonyl. The A-value of a tert-butyl group is approximately 5 kcal/mol, which quantifies its substantial steric demand. This steric bulk impedes the approach of nucleophiles to the carbonyl carbon.
4-Formyl-4-methyltetrahydropyran has its formyl group attached to the C4 position of a tetrahydropyran ring, which also bears a methyl group at the same position. The tetrahydropyran ring typically adopts a chair conformation. In this conformation, the bulky substituent at the quaternary C4 center creates a sterically congested environment around the formyl group, similar to the tert-butyl group in pivaldehyde.
Electronically, the tert-butyl group in pivaldehyde is electron-donating through induction, which slightly reduces the electrophilicity of the carbonyl carbon. Similarly, the alkyl framework of the tetrahydropyran ring is also electron-donating. The ether oxygen in the tetrahydropyran ring has an electron-withdrawing inductive effect, but its distance from the carbonyl group suggests this effect is minimal. Therefore, both aldehydes are considered to have a sterically hindered and electron-rich carbonyl group.
| Feature | 4-Formyl-4-methyltetrahydropyran | Pivaldehyde |
| Structure | Formyl group on a quaternary carbon within a tetrahydropyran ring | Formyl group attached to a tert-butyl group |
| Steric Hindrance | High, due to the quaternary center and the cyclic structure | High, due to the bulky tert-butyl group |
| Electronic Effect | Primarily electron-donating from the alkyl framework | Electron-donating from the tert-butyl group |
| Predicted Electrophilicity | Lower than unhindered aldehydes | Lower than unhindered aldehydes |
Predicted Relative Reactivity
Given the significant steric hindrance in both molecules, their reactivity is expected to be considerably lower than that of less hindered aldehydes. The subtle differences in the shape and conformational flexibility of the substituents may lead to minor differences in reactivity, but overall, they are expected to behave similarly in many reactions.
| Reaction Type | Predicted Relative Reactivity | Rationale |
| Nucleophilic Addition (e.g., Grignard Reaction) | Both are expected to be slow. 4-formyl-4-methyltetrahydropyran may be slightly less reactive due to the rigid ring structure further impeding the approach of the nucleophile. | The bulky substituents around the carbonyl group hinder the approach of the nucleophile.[1] |
| Wittig Reaction | Both are expected to react slowly, particularly with bulky ylides. | Steric hindrance around the aldehyde is a known limiting factor for the Wittig reaction. |
| Reductive Amination | Both are expected to undergo reductive amination, but likely at a slower rate than less hindered aldehydes. | The formation of the intermediate iminium ion is susceptible to steric hindrance.[1] |
Experimental Protocols
The following are proposed experimental designs to empirically determine the relative reactivity of 4-formyl-4-methyltetrahydropyran and pivaldehyde.
Competitive Grignard Reaction
Objective: To determine the relative rate of nucleophilic addition of a Grignard reagent to the two aldehydes.
Procedure:
-
To a stirred solution of an equimolar mixture of 4-formyl-4-methyltetrahydropyran and pivaldehyde in anhydrous diethyl ether at 0 °C, add 0.1 equivalents of a Grignard reagent (e.g., phenylmagnesium bromide) dropwise.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride after a short period (e.g., 5 minutes).
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analyze the product ratio and the ratio of unreacted starting materials using gas chromatography-mass spectrometry (GC-MS) or proton NMR spectroscopy. The aldehyde that is consumed to a lesser extent is the less reactive one.
Competitive Wittig Reaction
Objective: To compare the reactivity of the two aldehydes towards a phosphorus ylide.
Procedure:
-
Generate a phosphorus ylide by reacting a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in anhydrous tetrahydrofuran (THF).
-
To this ylide solution at 0 °C, add an equimolar mixture of 4-formyl-4-methyltetrahydropyran and pivaldehyde.
-
Allow the reaction to proceed for a set amount of time (e.g., 1 hour) before quenching with water.
-
Extract the products and unreacted aldehydes with diethyl ether.
-
Analyze the ratio of the corresponding alkene products and unreacted aldehydes by GC-MS to determine the relative reactivity.
Visualizing Steric Hindrance
The following diagrams illustrate the structures of the two aldehydes, highlighting the sterically congested environment around the formyl group.
Caption: Structural comparison highlighting the steric bulk around the carbonyl group.
Caption: Factors influencing the reactivity of the two aldehydes.
Conclusion
References
A Comparative Guide to Analytical Standards of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde for Researchers
For scientists and professionals engaged in drug discovery and development, the quality and reliability of analytical standards are paramount. This guide provides a comparative overview of analytical standards for 4-Methyltetrahydro-2H-pyran-4-carbaldehyde (CAS No. 65626-22-4), a key intermediate in various synthetic pathways. We will delve into a comparison of commercially available standards, outline key analytical methodologies for their evaluation, and provide detailed experimental protocols.
Comparison of Commercially Available Analytical Standards
Obtaining a high-purity analytical standard for this compound is crucial for accurate quantification and impurity profiling in research and manufacturing. While a direct head-to-head experimental comparison is not publicly available, we can compare the product specifications from various suppliers. The primary differentiator among these standards is the stated purity and the level of characterization provided.
| Supplier | Product Number | Stated Purity | Availability of Certificate of Analysis (CoA) | Analytical Techniques Mentioned |
| Supplier A | Varies | ≥95% - ≥98% | Typically available upon request | GC, ¹H NMR |
| Supplier B | Varies | ~95% | Often provided with the product | HPLC, GC-MS |
| Supplier C | Varies | ≥97% | Available for download | NMR, LC-MS |
Key Considerations When Selecting an Analytical Standard:
-
Purity: A higher purity standard is generally preferred to minimize interference from impurities in analytical assays.
-
Certificate of Analysis (CoA): A comprehensive CoA is essential. It should detail the purity, the method used for determination (e.g., GC, HPLC), the impurity profile, and storage conditions.
-
Traceability: For regulated environments, standards traceable to national or international metrology institutes are often required.
-
Supplier Reputation: Established suppliers with a strong quality management system (e.g., ISO 9001 certification) are more likely to provide reliable and consistent products.
Potential Impurities in this compound
The manufacturing process of this compound can introduce several impurities. Understanding these potential impurities is critical for developing robust analytical methods for quality control.
| Impurity Class | Potential Impurities | Origin |
| Starting Materials | 4-methyltetrahydro-2H-pyran-4-methanol, reagents from Prins cyclization (e.g., formaldehyde, isobutylene) | Incomplete reaction or inefficient purification. |
| By-products from Synthesis | Diastereomers, products of side reactions (e.g., from 2-oxonia-Cope rearrangement in Prins reaction), over-oxidation products (e.g., 4-methyltetrahydro-2H-pyran-4-carboxylic acid). | The complexity of the synthesis route, particularly in acid-catalyzed reactions like the Prins cyclization, can lead to various isomers and rearrangement products. Oxidation of the aldehyde can occur during synthesis or storage. |
| Residual Solvents | Toluene, Dichloromethane, Ethyl Acetate, etc. | Solvents used during the synthesis and purification steps. |
Experimental Protocols for Quality Assessment
To ensure the quality of an analytical standard of this compound, researchers can employ several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly used methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is an excellent technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of this compound and its potential impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 1 mg/mL.
-
For the analysis of aldehydes, derivatization can enhance chromatographic performance and sensitivity. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
To 1 mL of the sample solution, add 100 µL of a 10 mg/mL PFBHA solution in a suitable buffer (e.g., pyridine).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
-
GC-MS Conditions:
-
GC System: A standard gas chromatograph with a capillary column.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: A mass spectrometer capable of electron ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a versatile technique for the analysis of a wide range of compounds. For aldehydes, derivatization is often employed to introduce a chromophore for UV detection.
Methodology:
-
Sample Preparation (with DNPH Derivatization):
-
Prepare a stock solution of the this compound standard at 1 mg/mL in acetonitrile.
-
Prepare a saturated solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile containing a small amount of acid catalyst (e.g., sulfuric acid).
-
Mix 1 mL of the sample stock solution with 1 mL of the DNPH solution.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Dilute the derivatized sample with the mobile phase to a suitable concentration for analysis.
-
-
HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile and increase to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 360 nm.
-
Injection Volume: 10 µL.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the quality assessment of a this compound analytical standard.
Caption: Workflow for the quality assessment of a this compound analytical standard.
Unveiling the Purity Landscape of Commercial 4-Methyloxane-4-carbaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensuring the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive overview of potential impurities in commercial 4-methyloxane-4-carbaldehyde, offering detailed analytical methodologies for their identification and quantification. By understanding the potential impurity profile, researchers can make informed decisions when selecting reagents and interpreting results.
Hypothesized Impurity Profile
The impurity profile of commercially available 4-methyloxane-4-carbaldehyde is intrinsically linked to its synthetic route. While specific manufacturing processes are often proprietary, common organic synthesis strategies allow for the prediction of likely contaminants. These can be broadly categorized as starting materials, byproducts, over-oxidation products, and degradation products.
Based on plausible synthetic pathways such as the oxidation of (4-methyloxan-4-yl)methanol or hetero-Diels-Alder reactions, the following table summarizes potential impurities.
| Impurity Name | Chemical Structure | Origin | Potential Analytical Signature (GC-MS) |
| 4-Methyloxane-4-carbaldehyde | C7H12O2 | Product | Target peak with characteristic fragmentation |
| (4-Methyloxan-4-yl)methanol | C7H14O2 | Incomplete Oxidation of Starting Material | Peak with a molecular ion and fragments corresponding to the loss of water and formaldehyde. |
| 4-Methyloxane-4-carboxylic acid | C7H12O3 | Over-oxidation of the Aldehyde | Peak (possibly after derivatization) with a molecular ion and fragments showing the loss of a carboxyl group. |
| 4-Methyl-3,6-dihydro-2H-pyran | C6H10O | Unreacted Starting Material (Hydroformylation) | Peak with a molecular ion and fragmentation pattern characteristic of an unsaturated cyclic ether. |
| Stereoisomers of 4-methyloxane-4-carbaldehyde | C7H12O2 | Byproduct of Synthesis (e.g., Diels-Alder) | Peaks with identical mass spectra to the main component but different retention times on a chiral column. |
| Residual Solvents (e.g., Toluene, Dichloromethane) | Variable | Synthesis and Purification | Early eluting peaks with well-known mass spectra. |
Experimental Protocols for Impurity Identification
To effectively identify and quantify the potential impurities listed above, a combination of chromatographic techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds, while High-Performance Liquid Chromatography (HPLC) is suitable for less volatile or thermally labile substances, such as the carboxylic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate and identify volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent Intuvo 9000 GC with FID or MS detector).[1]
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. For chiral separations, a suitable chiral column (e.g., CycloSil-B) would be necessary.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial 4-methyloxane-4-carbaldehyde sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm syringe filter.
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-400
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities by comparing their peak areas to that of an internal or external standard.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To identify and quantify non-volatile impurities, particularly the carboxylic acid.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the commercial 4-methyloxane-4-carbaldehyde sample.
-
Dissolve the sample in 10 mL of the mobile phase.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter.
HPLC Parameters:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 20% acetonitrile, increasing to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
Data Analysis:
-
Identify peaks by their retention times compared to standards.
-
Quantify impurities using a calibration curve generated from certified reference standards.
Workflow for Impurity Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of impurities in 4-methyloxane-4-carbaldehyde.
Caption: Workflow for the identification and quantification of impurities.
References
A Spectroscopic Comparison of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde with its primary derivatives: 4-Methyltetrahydro-2H-pyran-4-carboxylic acid, (4-Methyltetrahydro-2H-pyran-4-yl)methanol, and methyl 4-methyltetrahydro-2H-pyran-4-carboxylate. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds, which are valuable intermediates in synthetic organic chemistry and drug discovery.
The comparisons are based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Due to the limited availability of experimental spectra for the methylated target compounds, this guide utilizes a combination of experimental data for closely related analogs and predicted spectral data.
Chemical Structures and Relationships
The following diagram illustrates the synthetic relationship between this compound and the derivatives discussed in this guide. The aldehyde serves as a central precursor that can be oxidized to the carboxylic acid, reduced to the alcohol, or converted to the ester through various synthetic routes.
Caption: Synthetic pathways from this compound to its derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives. Please note that where experimental data for the methylated compounds was unavailable, predicted values or data from non-methylated analogs are provided and indicated as such.
¹H NMR Spectral Data (Predicted, in CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~9.6 (s, 1H, CHO), 3.6-3.8 (m, 4H, O-CH₂), 1.6-1.8 (m, 4H, CH₂), 1.1 (s, 3H, CH₃) |
| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | >10 (br s, 1H, COOH), 3.6-3.8 (m, 4H, O-CH₂), 1.7-1.9 (m, 4H, CH₂), 1.2 (s, 3H, CH₃) |
| (4-Methyltetrahydro-2H-pyran-4-yl)methanol | 3.6-3.8 (m, 4H, O-CH₂), 3.5 (s, 2H, CH₂OH), 1.5-1.7 (m, 4H, CH₂), 1.0 (s, 3H, CH₃), ~1.5 (br s, 1H, OH) |
| Methyl 4-methyltetrahydro-2H-pyran-4-carboxylate | 3.7 (s, 3H, OCH₃), 3.6-3.8 (m, 4H, O-CH₂), 1.6-1.8 (m, 4H, CH₂), 1.1 (s, 3H, CH₃) |
¹³C NMR Spectral Data (Predicted, in CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~203 (CHO), ~64 (O-CH₂), ~45 (C-CH₃), ~34 (CH₂), ~22 (CH₃) |
| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | ~180 (COOH), ~64 (O-CH₂), ~44 (C-CH₃), ~33 (CH₂), ~22 (CH₃) |
| (4-Methyltetrahydro-2H-pyran-4-yl)methanol | ~68 (CH₂OH), ~64 (O-CH₂), ~40 (C-CH₃), ~34 (CH₂), ~22 (CH₃) |
| Methyl 4-methyltetrahydro-2H-pyran-4-carboxylate | ~176 (COO), ~64 (O-CH₂), ~52 (OCH₃), ~44 (C-CH₃), ~33 (CH₂), ~22 (CH₃) |
IR Spectral Data (Predicted, cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~2950 (C-H), ~2720 (Aldehyde C-H), ~1725 (C=O Aldehyde) |
| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | ~3000 (O-H, broad), ~2950 (C-H), ~1710 (C=O Carboxylic Acid) |
| (4-Methyltetrahydro-2H-pyran-4-yl)methanol | ~3400 (O-H, broad), ~2950 (C-H) |
| Methyl 4-methyltetrahydro-2H-pyran-4-carboxylate | ~2950 (C-H), ~1735 (C=O Ester) |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 128 | 99, 81, 57, 43 |
| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | 144 | 127, 99, 81, 57, 45 |
| (4-Methyltetrahydro-2H-pyran-4-yl)methanol | 130 | 112, 99, 81, 57, 43 |
| Methyl 4-methyltetrahydro-2H-pyran-4-carboxylate | 158 | 127, 99, 81, 59, 43 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid organic compounds such as this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR spectroscopy analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a clean, dry vial. Vortex the solution to ensure homogeneity. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to optimize homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Caption: Workflow for FT-IR spectroscopy analysis.
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.
-
Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final infrared spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups.
Mass Spectrometry (MS)
Caption: Workflow for mass spectrometry analysis.
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation of components or through a direct insertion probe.
-
Ionization: The sample molecules are ionized, commonly using electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. The molecular ion peak and the fragmentation pattern are then analyzed to determine the molecular weight and structural features of the compound.
A Comparative Guide to the Kinetic Studies of Reactions Involving 4-Methyltetrahydro-2H-pyran-4-carbaldehyde and Alternative Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving 4-Methyltetrahydro-2H-pyran-4-carbaldehyde and other relevant aldehydes. Due to the limited availability of specific kinetic data for this compound, this document focuses on comparing its expected reactivity in key organic reactions with that of well-studied aliphatic and aromatic aldehydes. The information is presented to aid researchers in designing experiments, predicting reaction outcomes, and understanding the kinetic profiles of similar compounds.
The primary reactions discussed are the Aldol Condensation and the Prins Reaction, both fundamental transformations in organic synthesis with significant applications in drug discovery and development.
I. Comparison of Reaction Kinetics: Aldol Condensation
Table 1: Comparison of Second-Order Rate Constants for the Acid-Catalyzed Aldol Condensation of Various Aldehydes. [1]
| Aldehyde | Structure | Rate Constant (k) at 295 K in 75 wt% H₂SO₄ (M⁻¹s⁻¹) |
| This compound (Expected) | CC1(C=O)CCOCC1 | Data not available. Expected to have a rate influenced by the steric hindrance of the quaternary carbon and the electron-donating nature of the tetrahydropyran ring. |
| Acetaldehyde (C2) | CC=O | 0.003 |
| Propanal (C3) | CCC=O | 0.012 |
| Butanal (C4) | CCCC=O | 0.008 |
| Pentanal (C5) | CCCCC=O | 0.006 |
| Hexanal (C6) | CCCCCC=O | 0.005 |
| Heptanal (C7) | CCCCCCC=O | 0.004 |
| Octanal (C8) | CCCCCCCC=O | 0.003 |
Note: The rate constants for aliphatic aldehydes generally decrease with increasing chain length, with acetaldehyde being an exception due to its smaller size.
II. Comparison of Reaction Pathways: Prins Reaction
The Prins reaction is an acid-catalyzed reaction between an aldehyde and an alkene, which can lead to the formation of various products, including 1,3-diols and tetrahydropyran derivatives.[2][3] The structure of this compound makes it a potential candidate for intramolecular Prins-type reactions if an appropriate unsaturated chain is present elsewhere in the molecule, or for intermolecular reactions with alkenes.
Table 2: Qualitative Comparison of Reactivity in the Prins Reaction.
| Aldehyde | Structure | Expected Reactivity in Prins Reaction |
| This compound | CC1(C=O)CCOCC1 | Expected to undergo Prins reactions with alkenes in the presence of an acid catalyst. The steric hindrance around the carbonyl group might necessitate stronger Lewis acids or higher temperatures compared to less hindered aldehydes.[4] |
| Formaldehyde | C=O | Highly reactive in the Prins reaction.[3] |
| Benzaldehyde | c1ccccc1C=O | Commonly used in Prins reactions, often requiring a Lewis acid catalyst. |
| Cyclohexanecarboxaldehyde | C1CCC(C=O)CC1 | Reactivity is influenced by the cyclohexane ring, generally showing good reactivity in acid-catalyzed reactions. |
Experimental Protocols
Kinetic Analysis of Aldol Condensation using UV-Vis Spectroscopy
This protocol is adapted from a study on the kinetics of acid-catalyzed aldol condensation of aliphatic aldehydes.[1]
Objective: To determine the rate constant of the aldol condensation reaction by monitoring the formation of the α,β-unsaturated aldehyde product, which has a characteristic UV-Vis absorbance.
Materials:
-
Aldehyde of interest (e.g., this compound or an alternative)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized water
-
UV-Vis Spectrophotometer with a temperature-controlled cell holder
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Preparation of Sulfuric Acid Solutions: Prepare sulfuric acid solutions of the desired weight percentage (e.g., 75 wt%) by carefully adding concentrated H₂SO₄ to deionized water in an ice bath.
-
Preparation of Aldehyde Stock Solution: Prepare a stock solution of the aldehyde in a suitable inert solvent or directly in the sulfuric acid solution if stability permits.
-
Kinetic Run: a. Equilibrate the sulfuric acid solution in the quartz cuvette inside the temperature-controlled cell holder of the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 295 K). b. Initiate the reaction by injecting a small, known volume of the aldehyde stock solution into the sulfuric acid solution in the cuvette. c. Immediately begin recording the absorbance at the λ_max of the expected α,β-unsaturated product (e.g., around 245 nm for crotonaldehyde from acetaldehyde condensation) as a function of time.[1]
-
Data Analysis: a. Use the Beer-Lambert law (A = εbc) to convert absorbance values to the concentration of the product at each time point. The molar extinction coefficient (ε) of the product needs to be determined independently by preparing a standard solution of the pure product. b. Assuming second-order kinetics, plot 1/[Product] versus time. The slope of the resulting linear plot will be the second-order rate constant (k).
Visualizations of Reaction Mechanisms and Workflows
Logical Workflow for a Kinetic Study
Caption: A generalized workflow for conducting a kinetic study of a chemical reaction using spectroscopy.
Signaling Pathway: Acid-Catalyzed Aldol Condensation
Caption: The reaction mechanism for an acid-catalyzed aldol condensation, highlighting the rate-determining enol formation.
Signaling Pathway: Acid-Catalyzed Prins Reaction
Caption: A simplified mechanism of the Prins reaction, illustrating the key oxocarbenium ion intermediate and subsequent reaction pathways.[2][3][5]
References
- 1. www2.oberlin.edu [www2.oberlin.edu]
- 2. Prins Reaction [organic-chemistry.org]
- 3. Prins Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
A Computational Chemist's Guide to Predicting the Reactivity of 4-Formyl-4-methyltetrahydropyran
For researchers, scientists, and drug development professionals, understanding the reactivity of functionalized heterocycles like 4-formyl-4-methyltetrahydropyran is crucial for designing novel synthetic pathways and predicting molecular interactions. This guide provides a framework for the computational modeling of its reactivity, comparing it with benchmark aldehydes to highlight the influence of its unique structural features. As direct experimental or computational data for this specific molecule is scarce, this guide establishes a robust protocol for its in silico evaluation.
The reactivity of an aldehyde is primarily governed by the electrophilicity of its carbonyl carbon and the steric hindrance around it. The tetrahydropyran ring, with its geminal methyl and formyl groups, introduces significant conformational and steric complexity compared to simpler aliphatic or aromatic aldehydes. Computational modeling offers a powerful tool to dissect these factors and predict the molecule's behavior in chemical reactions.
Comparative Analysis of Aldehyde Reactivity
To contextualize the reactivity of 4-formyl-4-methyltetrahydropyran, we compare its predicted properties against a set of standard aldehydes: formaldehyde (minimal steric hindrance), acetaldehyde (intermediate steric hindrance), and benzaldehyde (electronically influenced by an aromatic system). The following table summarizes key computational metrics that are predictive of reactivity, based on established chemical principles.
| Molecule | Structure | Predicted Relative Reactivity | Key Influencing Factors | Predicted Carbonyl Carbon Partial Charge (qC) | Predicted LUMO Energy (eV) |
| Formaldehyde | HCHO | Very High | Minimal steric hindrance, high electrophilicity. | High positive | Low |
| Acetaldehyde | CH₃CHO | High | Minor steric hindrance from the methyl group.[1][2] | Moderately high positive | Low-moderate |
| Benzaldehyde | C₆H₅CHO | Low | Resonance delocalization reduces electrophilicity of the carbonyl carbon.[3][4][5][6] | Low positive | High |
| 4-Formyl-4-methyltetrahydropyran | C₇H₁₂O₂ | Moderate to Low | Significant steric hindrance from the tetrahydropyran ring and the axial/equatorial positioning of the formyl group. | Moderate positive | Moderate |
Note: The data presented for 4-formyl-4-methyltetrahydropyran are predicted trends for illustrative purposes, pending specific computational analysis.
Experimental and Computational Protocols
A thorough computational investigation into the reactivity of 4-formyl-4-methyltetrahydropyran would involve a multi-step process to account for its conformational flexibility and electronic structure.
Computational Protocol: A Step-by-Step Workflow
-
Conformational Analysis: The first step is to identify the most stable conformation of the molecule. The tetrahydropyran ring predominantly adopts a chair conformation. The formyl and methyl groups at the C4 position can exist in different spatial arrangements (axial/equatorial), which will significantly impact reactivity.
-
Electronic Structure Analysis: Once the lowest energy conformer is identified, its electronic properties are calculated.
-
Methodology: Single-point energy calculations at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) are performed. Key properties to analyze include:
-
Partial Atomic Charges: To quantify the electrophilicity of the carbonyl carbon.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of susceptibility to nucleophilic attack. A lower LUMO energy suggests higher reactivity.[10]
-
-
-
Modeling a Representative Reaction: To quantify reactivity, a model reaction such as the nucleophilic addition of a hydride ion (H⁻) is simulated.
-
Methodology: The reaction pathway is modeled to locate the transition state (TS) and calculate the activation energy barrier (ΔG‡). A lower activation barrier corresponds to a faster reaction rate. This can be achieved using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by performing a potential energy surface scan.
-
The following diagram illustrates the logical workflow for this computational protocol.
References
- 1. brainkart.com [brainkart.com]
- 2. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. brainly.com [brainly.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde Cross-Reactivity: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde (MTHPC) in complex mixtures. Currently, there is a lack of publicly available experimental data specifically detailing the cross-reactivity of MTHPC. Therefore, this document outlines the established analytical methodologies and theoretical considerations for conducting such studies, supplemented with hypothetical data for illustrative purposes.
Introduction to Cross-Reactivity in Complex Mixtures
Cross-reactivity is a phenomenon where analytical methods detect substances other than the intended analyte, leading to potential inaccuracies in quantification and identification. For a small molecule like this compound, which may be present in various matrices during drug development or environmental analysis, understanding its cross-reactivity with structurally similar compounds is crucial for developing robust and specific analytical assays.
The primary analytical techniques for studying small molecules like aldehydes in complex mixtures include chromatographic methods and immunoassays.[1][2][3] Chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offer high specificity through physical separation of compounds before detection.[1][4] Immunoassays, on the other hand, rely on the specific binding of antibodies to the target analyte and are susceptible to cross-reactivity from molecules with similar structural motifs.[5][6][7]
Hypothetical Cross-Reactivity Data
The following tables present hypothetical cross-reactivity data for MTHPC to illustrate how such information would be presented. It is critical to note that this data is for exemplary purposes only and is not derived from actual experimental results.
Table 1: Hypothetical Cross-Reactivity in a Competitive ELISA
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%)* |
| This compound | (Structure of MTHPC) | 10 | 100 |
| Tetrahydro-2H-pyran-4-carbaldehyde | (Structure) | 50 | 20 |
| Cyclohexanecarboxaldehyde | (Structure) | 200 | 5 |
| Benzaldehyde | (Structure) | >1000 | <1 |
| 4-Methyl-1-cyclohexene-1-carboxaldehyde | (Structure) | 150 | 6.7 |
*Cross-Reactivity (%) = (IC50 of MTHPC / IC50 of Test Compound) x 100
Table 2: Hypothetical Specificity Analysis by GC-MS in a Spiked Matrix
| Compound | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Signal-to-Noise Ratio at 1 µg/mL |
| This compound | 8.52 | 128 | 99 | 71 | >100 |
| Tetrahydro-2H-pyran-4-carbaldehyde | 8.21 | 114 | 85 | 57 | >100 |
| Cyclohexanecarboxaldehyde | 7.98 | 112 | 83 | 55 | >100 |
Experimental Protocols for Cross-Reactivity Assessment
Below are detailed, albeit generalized, protocols for conducting cross-reactivity studies of MTHPC using common analytical platforms.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method is used to determine the specificity of an antibody raised against MTHPC.
1. Reagent Preparation:
- Coating Antigen: Conjugate MTHPC to a carrier protein (e.g., BSA or OVA).
- Antibody: Polyclonal or monoclonal antibody specific to MTHPC.
- Standards: Prepare a serial dilution of MTHPC in assay buffer.
- Test Compounds: Prepare serial dilutions of potentially cross-reacting compounds.
- Enzyme-Conjugated Secondary Antibody: (e.g., HRP-conjugated anti-rabbit IgG).
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
2. Assay Procedure:
- Coat a 96-well microplate with the MTHPC-protein conjugate and incubate overnight at 4°C.
- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
- Add the MTHPC standards or test compounds to the wells, followed by the primary antibody against MTHPC. Incubate for 1-2 hours at room temperature.
- Wash the plate.
- Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the plate.
- Add the TMB substrate and incubate in the dark until a blue color develops.
- Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
- Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
- Plot a standard curve of absorbance versus MTHPC concentration.
- Determine the IC50 value (the concentration of analyte that causes 50% inhibition of antibody binding) for MTHPC and each test compound.
- Calculate the percent cross-reactivity using the formula provided in the caption of Table 1.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high selectivity for the analysis of volatile and semi-volatile compounds in complex matrices.[8][9]
1. Sample Preparation (e.g., from a biological matrix):
- Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Concentrate the organic extract under a gentle stream of nitrogen.
- (Optional but recommended for aldehydes) Derivatize the extract to improve volatility and chromatographic performance. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).
2. GC-MS Parameters (Hypothetical):
- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
- Inlet Temperature: 250°C.
- Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.
3. Data Analysis:
- Identify the retention time and mass spectrum of MTHPC from a pure standard.
- Analyze the complex mixture to determine if any other compounds co-elute with MTHPC and share similar fragment ions, which would indicate potential interference.
- The specificity is confirmed by the unique retention time and the ratio of target to qualifier ions.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Caption: Workflow for GC-MS analysis of MTHPC in a complex mixture.
Conclusion
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auroraprosci.com [auroraprosci.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. GCMS Section 6.11.4 [people.whitman.edu]
Safety Operating Guide
Safe Disposal Protocol for 4-Methyltetrahydro-2H-pyran-4-carbaldehyde
This document provides detailed procedures for the safe and compliant disposal of 4-Methyltetrahydro-2H-pyran-4-carbaldehyde, ensuring the safety of laboratory personnel and the protection of the environment. The following guidelines are based on established safety protocols and regulatory requirements.
Immediate Safety Precautions
Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood.
Chemical Hazard Profile
A summary of the key hazards associated with this compound is presented in the table below. This information is critical for understanding the risks and ensuring appropriate handling.
| Hazard Classification | Description |
| Physical Hazard | Flammable liquid and vapor (Category 3)[1] |
| Health Hazards | The chemical, physical, and toxicological properties have not been thoroughly investigated[1] |
| Environmental Hazards | No data available[1] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Container Management :
-
Waste Segregation :
-
Do not mix this compound with other waste chemicals.[1] This prevents potentially dangerous reactions and ensures proper disposal by the waste management facility.
-
-
Labeling :
-
Storage :
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, cool, and away from sources of ignition such as heat, sparks, or open flames.[1]
-
Ensure the storage area is secure and only accessible to authorized personnel.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional and local regulations for hazardous waste disposal.[1]
-
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert others. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, or if you are not trained to handle them, contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
